(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(6-bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCPODUNQONQHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1OC)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659409 | |
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-08-4 | |
| Record name | (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is a substituted phenylboronic acid that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The strategic placement of bromo, fluoro, and methoxy substituents on the phenyl ring allows for fine-tuning of steric and electronic properties, which can influence the biological activity and pharmacokinetic profiles of derivative compounds. This guide provides a comprehensive overview of the chemical properties, potential applications, and relevant experimental protocols for this compound.
Core Chemical Properties
While specific experimental data for melting and boiling points of this compound are not consistently reported in publicly available literature, the core chemical properties have been identified. Boronic acids are known to be generally stable and easy to handle, making them valuable reagents in organic synthesis.[1]
| Property | Value | Reference |
| CAS Number | 957035-08-4 | [2][3] |
| Molecular Formula | C₇H₇BBrFO₃ | [2][3] |
| Molecular Weight | 248.84 g/mol | [2][3] |
| Physical Form | Solid (typical for phenylboronic acids) | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Applications in Drug Discovery and Organic Synthesis
Phenylboronic acids are indispensable in modern pharmaceutical synthesis, largely due to their role in the Suzuki-Miyaura cross-coupling reaction.[6] This reaction facilitates the formation of biaryl structures, which are common motifs in many pharmacologically active compounds.[6] The substituents on the phenyl ring of this compound can modulate the biological activity of synthesized molecules. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6]
Beyond their role as synthetic intermediates, phenylboronic acid derivatives are being explored for their own therapeutic potential. They are known to act as enzyme inhibitors, with some forming covalent bonds with target proteins.[7][8] For example, phenylboronic acids have been investigated as inhibitors of enzymes like proteases and β-lactamases, which are relevant in cancer and infectious diseases, respectively.[7][9] They can also interact with the Rho family of GTP-binding proteins, which are key regulators of cancer cell migration.[10] Furthermore, the ability of phenylboronic acids to reversibly bind with sugars has led to their use in diagnostic and therapeutic applications, including the targeting of sialic acid residues that are overexpressed on the surface of some cancer cells.[11]
Experimental Protocols
Representative Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization depending on the coupling partner.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (or triflate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)
-
Phosphine ligand (e.g., 2-(ditert-butylphosphino)-biphenyl (JohnPhos), 0.2 equivalents)
-
Base (e.g., Cesium carbonate (Cs₂CO₃), 3.0 equivalents)
-
Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), JohnPhos (0.2 eq.), and cesium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the solvent (e.g., THF and water mixture) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir for the required time (e.g., 2.5 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.[12]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Role in Signaling Pathway Inhibition
Phenylboronic acids have been shown to impact cancer cell migration by inhibiting key signaling pathways. The diagram below illustrates a simplified potential mechanism of action.
Caption: Potential inhibition of cell migration signaling by phenylboronic acids.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl compounds. Furthermore, the broader class of phenylboronic acids exhibits promising biological activities, including enzyme inhibition and interference with cancer cell signaling pathways. Further research into the specific biological effects of this compound and its derivatives could lead to the development of novel therapeutic agents.
References
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. 957035-08-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [acrospharma.co.kr]
- 4. 2-Bromo-6-fluoro-3-methoxyphenylboronic acid 957062-89-4 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Spectroscopic Profile of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation
The following tables summarize the predicted quantitative data for (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid. These predictions are derived from the analysis of its functional groups and substitution patterns on the phenyl ring, as well as by comparison with spectroscopic data of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~7.8 - 8.2 | Broad Singlet | 2H | - | B(OH)₂ |
| ~7.35 | Doublet of Doublets | 1H | J(H,H) ≈ 8.8, J(H,F) ≈ 4.5 | Ar-H |
| ~7.15 | Doublet of Doublets | 1H | J(H,H) ≈ 8.8, J(H,F) ≈ 2.5 | Ar-H |
| ~3.90 | Singlet | 3H | - | OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 (d, J(C,F) ≈ 245 Hz) | C-F |
| ~150 (d, J(C,F) ≈ 10 Hz) | C-OCH₃ |
| ~128 (d, J(C,F) ≈ 3 Hz) | C-H |
| ~125 (broad) | C-B(OH)₂ |
| ~120 (d, J(C,F) ≈ 20 Hz) | C-H |
| ~115 | C-Br |
| ~62 | OCH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~2950, ~2840 | Medium | Aliphatic C-H stretch (OCH₃) |
| ~1600, ~1470 | Medium to Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1080 | Medium | Symmetric C-O-C stretch (aryl ether) |
| ~1020 | Medium | C-F stretch |
| Below 800 | Medium to Strong | C-Br stretch, Aromatic C-H bending |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 248/250 | High | [M]⁺ (Molecular ion peak with characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br/⁸¹Br) |
| 230/232 | Medium | [M - H₂O]⁺ |
| 202/204 | Medium | [M - H₂O - CO]⁺ |
| 123 | High | [M - Br - B(OH)₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for arylboronic acids and may require optimization for the specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended for boronic acids to ensure solubility and minimize the exchange of the boronic acid protons with the solvent.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse excitation.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the concentration.
-
Relaxation delay: 1-5 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16 to 32.
-
A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: A mass spectrometer with an EI source.
-
Acquisition Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-500.
-
Source temperature: 200-250 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, paying close attention to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and the characteristic fragmentation patterns.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid. Due to the limited availability of specific experimental spectra in public databases, this guide presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This document is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery, offering insights into its structural confirmation via NMR.
Predicted ¹H NMR Data
The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons. The presence of a bromine atom, a fluorine atom, a methoxy group, and a boronic acid group on the phenyl ring leads to a distinct pattern of signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 | 7.20 - 7.40 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 | 1H |
| H-5 | 6.90 - 7.10 | Doublet of doublets (dd) | J(H-H) ≈ 8.5, J(H-F) ≈ 4.5 | 1H |
| -OCH₃ | 3.80 - 4.00 | Singlet (s) | N/A | 3H |
| -B(OH)₂ | 4.50 - 6.00 | Broad Singlet (br s) | N/A | 2H |
Note: Predicted values are for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shift of the B(OH)₂ protons can be highly variable and may exchange with residual water in the solvent.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a generalized experimental protocol for obtaining a ¹H NMR spectrum of this compound.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. NMR Spectrometer Setup:
- The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the appropriate acquisition parameters, including:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (or more for dilute samples)
3. Data Acquisition and Processing:
- Acquire the Free Induction Decay (FID).
- Apply a Fourier transform to the FID to obtain the spectrum.
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale using the reference signal (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to aid in peak assignment.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound using NMR spectroscopy.
Caption: Workflow for NMR analysis of this compound.
Stability and Storage of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is a key building block in synthetic chemistry, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. As with many boronic acid derivatives, its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on general principles for arylboronic acids, as specific stability studies on this molecule are not extensively available in peer-reviewed literature.
Recommended Storage and Handling
Proper storage is paramount to extending the shelf life of this compound and preventing its degradation. The following conditions are widely recommended for arylboronic acids and should be adhered to for this specific compound.
Storage Recommendations Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | Minimizes exposure to moisture and oxygen, which can promote degradation. |
| Light | Protect from light. | Light can potentially catalyze degradation pathways. |
| Environment | Store in a dry, well-ventilated area. | Prevents moisture absorption (hygroscopicity) which can lead to hydrolysis and boroxine formation. |
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Prevent the formation of dust and aerosols during handling.
Core Stability Profile and Degradation Pathways
Arylboronic acids, including this compound, are susceptible to two primary degradation pathways: boroxine formation and protodeboronation . Understanding these pathways is crucial for minimizing degradation during storage and use.
Boroxine Formation (Dehydration)
Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines . This is an equilibrium process that is influenced by the presence of water.
-
Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered ring with alternating boron and oxygen atoms.
-
Influencing Factors:
-
Water Content: Low water content or storage in a dry environment shifts the equilibrium towards the boroxine. Conversely, the presence of water will hydrolyze the boroxine back to the boronic acid.[1]
-
Substituents: Electron-donating groups on the phenyl ring can favor boroxine formation.[2][3]
-
Temperature: Higher temperatures can promote the dehydration process.
-
References
An In-Depth Technical Guide to (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid (CAS Number: 957062-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 957062-89-4, identified as (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the compound's physicochemical properties, safety and handling protocols, and its potential applications in synthetic chemistry. While this guide aims to be thorough, it is important to note that publicly available information on the specific biological activity and signaling pathways of this particular compound is limited.
Physicochemical Properties
(2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid is a substituted phenylboronic acid, a class of compounds widely utilized in organic synthesis. The quantitative physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 957062-89-4 | N/A |
| Molecular Formula | C₇H₇BBrFO₃ | [1][2] |
| Molecular Weight | 248.85 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 130-135 °C | [3] |
| SMILES String | COc1ccc(F)c(B(O)O)c1Br | [4] |
| InChI Key | WCXHRSAUPYPWHO-UHFFFAOYSA-N | [4] |
Handling and Safety
Proper handling and storage of (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid are crucial to ensure the safety of laboratory personnel and the integrity of the compound. The following tables summarize the key safety information and recommended handling procedures.
Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Pictogram |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | GHS07 |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | GHS07 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | GHS07 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 |
Data compiled from available safety data sheets.
Recommended Handling and Storage
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended. |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Storage | Store in a tightly closed container in a cool, dry place. |
| Incompatibilities | Strong oxidizing agents. |
| Spill and Disposal | In case of a spill, wear appropriate PPE, absorb with an inert material, and dispose of in accordance with local regulations. |
Applications in Organic Synthesis
As a boronic acid derivative, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including biaryl and heteroaryl structures that are common motifs in pharmaceuticals and functional materials.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction using a phenylboronic acid derivative. This protocol should be optimized for specific substrates and desired products.
Materials:
-
(2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Biological Activity and Signaling Pathways
Extensive searches of scientific literature and patent databases did not yield specific information regarding the biological activity or the signaling pathways associated with (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid (CAS 957062-89-4).
Boronic acids as a class, however, are known to exhibit a wide range of biological activities.[5][6] This is often attributed to the ability of the boronic acid moiety to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and the active sites of some enzymes.[5] Several boronic acid-containing drugs have been approved for therapeutic use, including the proteasome inhibitor bortezomib for cancer therapy and tavaborole as an antifungal agent.[7][8]
The biological potential of any given boronic acid derivative is highly dependent on the nature of its organic substituent. The specific combination of bromo, fluoro, and methoxy groups on the phenyl ring of the compound will dictate its steric and electronic properties, and thus its potential interactions with biological targets. Without specific experimental data, any discussion of its biological role would be purely speculative.
Researchers interested in the potential therapeutic applications of this compound would need to conduct in vitro and in vivo screening assays against various biological targets to determine its activity profile.
Conclusion
(2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid is a valuable synthetic intermediate, particularly for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. Its physicochemical properties and handling requirements are well-documented in safety data sheets from chemical suppliers. However, there is a notable absence of public data on its specific biological activities and mechanisms of action. This presents an opportunity for researchers in drug discovery and medicinal chemistry to explore the potential of this compound as a novel therapeutic agent. The provided general experimental protocol and logical workflow for biological screening can serve as a starting point for such investigations. As with any chemical substance, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory environment.
References
- 1. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. สารเคมีสำหรับการจับคู่ข้าม - ตัวสร้างการสังเคราะห์อินทรีย์ (86) [myskinrecipes.com]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluoro-3-bromo-6-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
Electronic and steric effects of substituents in (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
An In-depth Technical Guide on the Electronic and Steric Effects of Substituents in (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a multifaceted organoboron compound of significant interest in synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. As a derivative of phenylboronic acid, its utility in the formation of carbon-carbon and carbon-heteroatom bonds is well-established. The strategic placement of bromo, fluoro, and methoxy substituents on the phenyl ring imparts a unique combination of electronic and steric properties to the molecule. These properties profoundly influence its reactivity, stability, and the outcomes of reactions in which it participates, most notably the Suzuki-Miyaura coupling. This guide provides a detailed analysis of these effects, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the intricate interplay of its structural features.
Molecular Structure and Substituent Analysis
The arrangement of substituents on the phenylboronic acid core is critical to its chemical behavior. The molecule features a boronic acid group (-B(OH)₂) at position 1, a methoxy group (-OCH₃) at position 2, a fluoro group (-F) at position 3, and a bromo group (-Br) at position 6.
Figure 1: 2D Structure of this compound.
Electronic Effects of Substituents
The electronic nature of the phenyl ring is modulated by the inductive and resonance effects of the bromo, fluoro, and methoxy groups. These effects alter the electron density on the boronic acid moiety and the aromatic ring, thereby influencing the rates and outcomes of chemical reactions. Hammett substituent constants (σ) are used to quantify these electronic effects.
Inductive and Resonance Effects
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a moderate electron-donating resonance effect (+R) due to its lone pairs of electrons. For fluorine, the -I effect typically dominates.
-
Bromine (-Br): Bromine also exhibits a -I effect due to its electronegativity, though weaker than fluorine's. Similar to fluorine, it has a +R effect, which is generally weaker than its inductive pull.
-
Methoxy (-OCH₃): The oxygen in the methoxy group is highly electronegative, leading to a -I effect. However, the lone pairs on the oxygen atom result in a strong electron-donating resonance effect (+R), which often outweighs the inductive effect, making the methoxy group an overall electron-donating group, particularly when positioned ortho or para to a reaction center.
The interplay of these effects is summarized in the diagram below:
Figure 2: Diagram of Electronic and Steric Effects.
Quantitative Analysis of Electronic Effects
The Hammett constants provide a quantitative measure of the electronic influence of substituents on the reactivity of a benzene ring.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Effect |
| Bromo (-Br) | +0.39 | +0.23 | Electron-withdrawing (-I > +R) |
| Fluoro (-F) | +0.34 | +0.06 | Electron-withdrawing (-I > +R) |
| Methoxy (-OCH₃) | +0.12 | -0.27 | Electron-donating (+R > -I at para) |
Steric Effects
The substituents at the ortho positions (2-methoxy and 6-bromo) to the boronic acid group introduce significant steric hindrance. This "ortho effect" can dramatically influence the molecule's conformation and reactivity.
-
Restricted Rotation: The bulky bromo and methoxy groups can hinder the free rotation of the boronic acid group. This forces the B(OH)₂ group out of the plane of the phenyl ring, which can decrease the conjugation between the boron's empty p-orbital and the aromatic π-system.
-
Impact on Acidity and Reactivity: Steric hindrance around the boronic acid can impede the approach of reactants and catalysts. For instance, in Suzuki-Miyaura coupling, the formation of the catalytically active boronate species might be affected. The steric bulk can also influence the acidity of the boronic acid.
Impact on Suzuki-Miyaura Cross-Coupling Reactions
The electronic and steric properties of this compound have direct consequences for its performance in Suzuki-Miyaura coupling reactions.
-
Transmetalation Step: The rate of the transmetalation step, a key part of the catalytic cycle, is influenced by the nucleophilicity of the organic group being transferred to the palladium center. The electron-withdrawing nature of the fluoro and bromo substituents can decrease the electron density on the phenyl ring, potentially slowing down this step. Conversely, the electron-donating methoxy group can help to mitigate this effect.
-
Catalyst and Base Selection: The steric hindrance from the ortho substituents may necessitate the use of bulkier phosphine ligands on the palladium catalyst to facilitate the reaction. The choice of base is also critical, as it is involved in the formation of the boronate species, which is more reactive in the transmetalation step.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a plausible synthetic route starting from 1,4-dibromo-2-fluoro-3-methoxybenzene via a lithium-halogen exchange followed by reaction with a borate ester.
Materials:
-
1,4-dibromo-2-fluoro-3-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 1,4-dibromo-2-fluoro-3-methoxybenzene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
Representative Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-iodotoluene) (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the desired biaryl product.
Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
This compound is a highly functionalized building block whose reactivity is governed by a sophisticated interplay of electronic and steric effects. The electron-withdrawing bromo and fluoro groups, combined with the electron-donating methoxy group, create a unique electronic environment. Simultaneously, the ortho-positioning of the bromo and methoxy groups introduces significant steric constraints that influence molecular conformation and reaction dynamics. A thorough understanding of these principles is essential for researchers and drug development professionals to effectively utilize this and similar reagents in the synthesis of complex organic molecules. The provided protocols offer a starting point for the practical application of this versatile compound in organic synthesis.
The Impact of Fluorine Substitution on Boronic Acid Reactivity: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of the role of fluorine substitution in modulating the reactivity of boronic acids, a class of compounds with widespread applications in organic synthesis and drug discovery.
The Electronic Influence of Fluorine on Boronic Acid Acidity
The introduction of fluorine atoms onto the aryl ring of a boronic acid significantly impacts its electronic properties, most notably its Lewis acidity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the boron atom. This enhanced Lewis acidity is reflected in the lower pKa values of fluorinated boronic acids compared to their non-fluorinated counterparts.[1][2]
The position of the fluorine substituent on the aromatic ring plays a crucial role in determining the extent of this effect.[1]
-
Ortho Substitution: A fluorine atom at the ortho position can lead to a significant increase in acidity, not only through its inductive effect but also via the potential for intramolecular hydrogen bonding between the fluorine and the hydroxyl group of the boronic acid.[1]
-
Meta Substitution: In the meta position, the electron-withdrawing inductive effect is dominant, leading to a noticeable increase in acidity.[1]
-
Para Substitution: At the para position, the inductive effect is partially offset by the electron-donating resonance effect of the fluorine atom.[1] This results in a less pronounced, though still present, increase in acidity compared to the ortho and meta isomers.
The pKa of unsubstituted phenylboronic acid is approximately 8.86.[1] As illustrated in the table below, the introduction of fluorine substituents can lower this value considerably.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids[1]
| Boronic Acid | pKa |
| Phenylboronic acid | 8.86 |
| 4-Fluorophenylboronic acid | 8.77 |
| 3-Fluorophenylboronic acid | 8.28 |
| 2-Fluorophenylboronic acid | 7.85 |
| 3,5-Difluorophenylboronic acid | 7.60 |
| 2,6-Difluorophenylboronic acid | 7.10 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 |
This trend of increasing acidity with fluorine substitution is a key consideration in the design of boronic acid-based sensors and catalysts, where enhanced Lewis acidity can lead to improved performance.
Fluorine's Role in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and boronic acids are essential reagents in this transformation. The presence of fluorine on the boronic acid partner can influence the reaction kinetics and overall efficiency.
While the increased Lewis acidity of fluorinated boronic acids might be expected to accelerate the transmetalation step (often the rate-limiting step in the catalytic cycle), the strong electron-withdrawing nature of fluorine can also be detrimental.[3] An overly electron-deficient aromatic ring on the boronic acid can slow down the transfer of the organic group from boron to the palladium catalyst.[3] This can lead to lower reaction yields compared to their non-fluorinated counterparts under similar conditions.[3]
However, the choice of a fluorinated boronic acid is often dictated by the desired properties of the final product, where the benefits of incorporating fluorine (e.g., enhanced metabolic stability, altered lipophilicity) outweigh a potential decrease in reaction efficiency.[4] Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields in Suzuki-Miyaura couplings with fluorinated boronic acids.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling Reactions
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) | Reference |
| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Methoxyphenyl)pyridine | 48 | [3] |
| 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride | 2-(4-Cyanophenyl)pyridine | 10 | [3] |
| 3,4-Difluorophenylboronic acid | 4-Bromoanisole | 3,4-Difluoro-4'-methoxybiphenyl | 95 | [5] |
| Phenylboronic acid | 4-Bromotoluene | 4-Methylbiphenyl | ~50 | [5] |
Note: Yields are highly dependent on specific reaction conditions and should be compared with caution.
Applications in Drug Discovery: Fluorinated Boronic Acids as Enzyme Inhibitors
The ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active sites of enzymes makes them attractive pharmacophores.[6] Fluorine substitution can further enhance the potential of boronic acid inhibitors by modulating their binding affinity, metabolic stability, and pharmacokinetic properties.[4] Approximately 25% of all known drugs contain at least one fluorine atom.[1]
A prominent example of a boronic acid-based drug is bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[2][5][7][8] While bortezomib itself is not fluorinated, its mechanism of action provides a blueprint for the design of other boronic acid inhibitors.
Signaling Pathway: Ubiquitin-Proteasome Pathway and Inhibition by Bortezomib
Caption: The ubiquitin-proteasome pathway and its inhibition by bortezomib.
Table 3: Inhibitory Activity of Selected Boronic Acid Compounds
| Inhibitor | Target Enzyme | IC50 / Ki | Reference |
| Bortezomib | 20S Proteasome | IC50 = 0.161 nM | |
| Compound 7f (tripeptide boronate) | 20S Proteasome | IC50 = 0.079 nM | |
| (2-nitrobenzamido)methylboronic acid | PBP1b (S. pneumoniae) | IC50 = 26 µM | [9] |
| Z-SSKL(boro)L | Prostate-Specific Antigen (PSA) | Ki = ~65 nM | [9] |
| Compound 2 (2-benzylpyrrolidine derivative) | Dipeptidyl Peptidase IV (DPP-4) | IC50 = 0.3 µM | [10] |
Experimental Protocols
Synthesis of 4-Amino-3-fluorophenylboronic Acid
This protocol describes the synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline.[3][11]
Workflow Diagram: Synthesis of 4-Amino-3-fluorophenylboronic Acid
Caption: Workflow for the synthesis of 4-amino-3-fluorophenylboronic acid.
Materials:
-
4-Bromo-2-fluoroaniline
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Protection of the Amine Group:
-
Dissolve 4-bromo-2-fluoroaniline in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add trimethylsilyl chloride (TMSCl) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
-
Lithium-Bromine Exchange and Borylation:
-
Dissolve the protected 4-bromo-2-fluoroaniline in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add trimethyl borate dropwise, keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Cool the reaction mixture to 0 °C and slowly add aqueous HCl.
-
Stir vigorously for 1-2 hours.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
Determination of pKa by Potentiometric Titration
This protocol outlines a general procedure for determining the pKa of a boronic acid using potentiometric titration.[12][13][14][15][16]
Materials:
-
Boronic acid sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation:
-
Accurately weigh the boronic acid sample and dissolve it in a known volume of deionized water to a concentration of approximately 1 mM.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
If the sample is not readily soluble in water, a co-solvent like methanol or DMSO can be used, but the pKa value will be specific to that solvent mixture.
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution.
-
If the boronic acid is acidic, titrate with the standardized NaOH solution. If it's part of a molecule with a basic group, an initial titration with HCl may be necessary.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Record the pH value and the volume of titrant added after each increment.
-
Continue the titration until the pH has passed the equivalence point(s).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.
-
Alternatively, plot the first derivative of the titration curve (ΔpH/ΔV) versus the volume of titrant. The peak of this curve corresponds to the equivalence point.
-
In Vitro Proteasome Chymotrypsin-Like Activity Assay
This protocol describes a common method to assess the inhibitory activity of boronic acid compounds against the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[1][2][7][11][17]
Materials:
-
Purified 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Boronic acid inhibitor stock solution in DMSO
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the 20S proteasome in assay buffer.
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO and then dilute to the desired working concentration in assay buffer.
-
Prepare serial dilutions of the boronic acid inhibitor in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the boronic acid inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (MG-132).
-
Add the 20S proteasome to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37 °C to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the increase in fluorescence over time at 37 °C. The fluorescence is generated by the release of free AMC upon substrate cleavage.
-
-
Data Analysis:
-
Determine the initial reaction rates (slopes of the fluorescence versus time curves).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Conclusion
Fluorine substitution is a powerful strategy for modulating the reactivity and biological activity of boronic acids. By understanding the electronic effects of fluorine and its influence on key chemical transformations and biological interactions, researchers can rationally design and synthesize novel fluorinated boronic acids with tailored properties for a wide range of applications, from advanced materials to next-generation therapeutics. This guide provides a foundational understanding and practical protocols to aid in the exploration of this exciting and rapidly evolving area of chemistry.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. ubpbio.com [ubpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 9. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. ubpbio.com [ubpbio.com]
- 12. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteasome activity assay [bio-protocol.org]
An In-depth Technical Guide to (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, prized for its utility in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. This technical guide provides a comprehensive overview of this compound, including a plausible first synthesis route via directed ortho-lithiation and borylation, its physicochemical properties, and essential safety information. Detailed experimental protocols, structured data tables, and process visualizations are presented to aid researchers in its synthesis and application.
Introduction
Physicochemical and Safety Data
A summary of the key properties and safety information for the title compound and its likely precursors and reagents is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 957035-08-4 |
| Molecular Formula | C₇H₇BBrFO₃ |
| Molecular Weight | 248.84 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-135 °C |
Note: Data is compiled from chemical supplier information.
Table 2: Key Reagents for Synthesis
| Reagent | Formula | Molecular Weight | Key Hazards |
| 1-Bromo-4-fluoro-2-methoxybenzene | C₇H₆BrFO | 205.03 g/mol | Harmful if swallowed, Causes skin and eye irritation |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 g/mol | Pyrophoric, Reacts violently with water, Causes severe skin and eye burns |
| Trimethyl borate | C₃H₉BO₃ | 103.91 g/mol | Highly flammable, Harmful if swallowed or inhaled, Causes serious eye irritation |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 g/mol | Highly flammable, May form explosive peroxides |
Safety Precautions
The synthesis of this compound involves highly reactive and hazardous reagents, notably n-butyllithium, which is pyrophoric (ignites spontaneously in air) and reacts violently with water.[2][3] Trimethyl borate is highly flammable and toxic.[4][5] The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents by trained personnel. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves, is mandatory. All operations should be performed in a certified fume hood.
Proposed First Synthesis
The most plausible and widely used method for the synthesis of polysubstituted phenylboronic acids is through directed ortho-metalation (DoM) , specifically a lithiation-borylation sequence.[6][7][8] The methoxy group of the starting material, 1-bromo-4-fluoro-2-methoxybenzene, directs the lithiation to the adjacent ortho position (C6). The resulting aryllithium intermediate is then trapped with an electrophilic boron source, typically trimethyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
Reaction Scheme
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. enhs.uark.edu [enhs.uark.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nj.gov [nj.gov]
- 6. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides detailed protocols and guidance for the use of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This particular boronic acid presents a unique challenge due to the steric hindrance imposed by the ortho-methoxy group and the electronic effects of the fluorine and bromine substituents. Successful coupling of this substrate is crucial for the synthesis of complex biaryl and heteroaryl structures that are of significant interest in pharmaceutical and materials science research.
The presence of substituents at the ortho position of an arylboronic acid can significantly hinder the transmetalation step in the catalytic cycle, often leading to low yields and slow reaction rates.[2][3] Therefore, the selection of an appropriate palladium catalyst, ligand, base, and reaction conditions is critical for achieving high yields. This document outlines effective catalyst systems and detailed experimental procedures for the successful cross-coupling of this compound with various aryl and heteroaryl halides.
Catalytic Cycle and Key Considerations
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial.[2][4] These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step and can facilitate the subsequent challenging transmetalation and reductive elimination steps.
Recommended Catalyst Systems and Reaction Conditions
Several palladium catalyst systems have proven effective for the cross-coupling of sterically hindered arylboronic acids. The following tables summarize recommended catalysts, ligands, bases, and solvents, along with typical reaction conditions.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Key Features |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Buchwald-type ligands, effective for sterically hindered substrates.[5] |
| Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | Bulky, electron-rich phosphines suitable for challenging couplings.[2] |
| Pd(PPh₃)₄ | None | A classic catalyst, may require higher temperatures and longer reaction times.[4] |
| [PdCl₂(dppf)] | None | Effective for a range of Suzuki couplings. |
Table 2: Recommended Bases and Solvents
| Base | Solvent System | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Strong, non-nucleophilic base, generally provides good results.[6] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Ethanol/H₂O | A common and effective base for many Suzuki couplings.[5] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | Often used for challenging couplings, can enhance reaction rates. |
| CsF | Toluene, Dioxane | A milder base, can be advantageous for base-sensitive substrates. |
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.
Protocol 1: Using a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
Add the palladium precatalyst, for example, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, SPhos (0.04 mmol, 4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 5:1 v/v, 5 mL) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Using a Bulky Phosphine Ligand (e.g., P(t-Bu)₃)
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precursor, for example, Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and the ligand, P(t-Bu)₃ (0.04 mmol, 4 mol%), in a small amount of the reaction solvent.
-
Seal the Schlenk flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., toluene, 5 mL) to the flask, followed by the catalyst solution via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Consider using a pre-activated catalyst. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. | |
| Protodeboronation (loss of boronic acid) | Presence of water and/or strong base | Use anhydrous solvents and a milder base like CsF or K₂CO₃. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |
| Formation of homocoupled byproducts | Inefficient cross-coupling | Optimize the ligand-to-palladium ratio. Bulky, electron-rich ligands can suppress homocoupling. |
Conclusion
The palladium-catalyzed cross-coupling of this compound, while challenging due to steric hindrance, can be achieved in good to excellent yields with careful selection of the catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands, such as those of the Buchwald-type or tri(tert-butyl)phosphine, in combination with a suitable base and solvent, is key to overcoming the steric barrier and facilitating the desired C-C bond formation. The protocols provided in this application note serve as a valuable starting point for researchers and scientists working on the synthesis of complex molecules incorporating this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Polysubstituted Biaryl Compounds using (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysubstituted biaryl scaffolds are privileged structures found in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a mild and efficient pathway to construct these valuable C-C bonds with high functional group tolerance.[2] This application note provides a detailed protocol for the synthesis of polysubstituted biaryl compounds utilizing (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid. The strategic placement of fluoro and methoxy groups on this building block allows for the direct incorporation of these key pharmacophores, which can significantly impact the biological activity and physicochemical properties of the target molecules.
This guide is designed to provide a comprehensive resource for professionals engaged in the synthesis of complex organic molecules, offering a general procedure that can be readily adapted for the coupling of this compound with a diverse range of aryl and heteroaryl halides.
Reaction Principle
The synthesis of the target polysubstituted biaryl compounds is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.
The selection of an appropriate combination of catalyst, ligand, base, and solvent system is critical for achieving high reaction efficiency and yield, particularly when working with sterically hindered or electronically complex substrates such as this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
Reaction Setup: In a dry Schlenk flask under a positive pressure of inert gas, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) to the flask via syringe.
-
Degassing: To ensure an oxygen-free environment, subject the reaction mixture to three cycles of evacuating the flask under vacuum and backfilling with inert gas.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the limiting reagent is observed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure polysubstituted biaryl product.
Data Presentation
The following table presents representative yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl bromides, demonstrating the versatility of the described protocol.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4'-Methoxy-6-bromo-3-fluoro-2-methoxy-1,1'-biphenyl | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 6-Bromo-3-fluoro-2-methoxy-4'-(trifluoromethyl)-1,1'-biphenyl | 78 |
| 3 | 4-Bromobenzonitrile | 4'-(6-Bromo-3-fluoro-2-methoxyphenyl)benzonitrile | 82 |
| 4 | 2-Bromopyridine | 2-(6-Bromo-3-fluoro-2-methoxyphenyl)pyridine | 75 |
| 5 | 1-Bromo-2,4-difluorobenzene | 6-Bromo-2',4'-difluoro-3-fluoro-2-methoxy-1,1'-biphenyl | 88 |
Visualizations
Caption: Experimental workflow for the synthesis of polysubstituted biaryl compounds.
References
Application of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid as a key starting material in the synthesis of pharmaceutical intermediates. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures, which are common motifs in modern pharmaceuticals.
Introduction
This compound is a versatile building block in medicinal chemistry. Its substituted phenyl ring, featuring a bromine atom, a fluorine atom, and a methoxy group, allows for precise tuning of the steric and electronic properties of the target molecule. The boronic acid moiety makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is widely used in the pharmaceutical industry for the efficient and selective formation of carbon-carbon bonds.
A significant application of a closely related analogue, (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid, is in the synthesis of Sonidegib (also known as LDE225 or Odomzo®). Sonidegib is an FDA-approved anticancer agent used for the treatment of locally advanced basal cell carcinoma.[1][2] It functions as a Smoothened (Smo) antagonist, inhibiting the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in this type of cancer.[1][2]
Featured Application: Synthesis of a Key Intermediate for Sonidegib
The synthesis of Sonidegib involves a crucial Suzuki-Miyaura coupling step where a substituted phenylboronic acid is coupled with a pyrimidine derivative. The following sections detail the reaction, present quantitative data from representative syntheses, and provide a general experimental protocol.
Quantitative Data from Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with a pyrimidine derivative, analogous to a key step in the synthesis of Sonidegib.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | Good to Excellent | [3] |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | 95 | [3] |
| Arylboronic acid | 6-Chloropyrido[2,3-d]pyrimidine | Pd catalyst | Base | Toluene | 80-110 | - | High | [4] |
Note: The yields are highly dependent on the specific substrates and reaction conditions. The data presented is for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with a Dichloropyrimidine
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a dichloropyrimidine derivative.
Materials:
-
This compound
-
Dichloropyrimidine derivative (e.g., 2,4-dichloropyrimidine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the dichloropyrimidine derivative (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Hedgehog Signaling Pathway and Inhibition by Sonidegib
Caption: Inhibition of the Hedgehog signaling pathway by Sonidegib.
General Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the generation of biaryl and heteroaryl structures. These structural motifs are prevalent in numerous pharmaceutical agents and biologically active compounds.[1][2] The use of microwave irradiation has significantly advanced this reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1][2][3] This application note provides a detailed protocol for the microwave-assisted Suzuki coupling of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid with various aryl halides. This protocol is designed to serve as a starting point for researchers, offering a robust method for the rapid synthesis of diverse compound libraries crucial for drug discovery and development.
The fluorine and methoxy substituents on the boronic acid are important pharmacophores that can influence the physicochemical properties, such as pKa and metabolic stability, of the resulting biaryl products, making this a valuable building block in medicinal chemistry.
Advantages of Microwave-Assisted Suzuki Coupling:
-
Rapid Reaction Times: Microwave energy can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[2]
-
Improved Yields: The rapid heating to the target temperature minimizes the formation of byproducts, often resulting in higher isolated yields.[2]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[1][2]
Experimental Protocols
This section details the materials, equipment, and a step-by-step procedure for performing the microwave-assisted Suzuki coupling of this compound with an aryl halide.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or activated chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if using a catalyst like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/water)
-
Microwave synthesis vials (appropriate size for the reaction scale)
-
Magnetic stir bars
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
-
Analytical equipment for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)
General Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add the aryl halide (1.0 equivalent).
-
Add this compound (1.2 - 1.5 equivalents).
-
Add the palladium catalyst (1-5 mol%). If a pre-catalyst is not used, add the palladium source and the appropriate ligand.
-
Add the base (2.0 - 3.0 equivalents).
-
Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1] Reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Example Protocol: Coupling of this compound with 4-Bromoanisole
-
Materials:
-
This compound (157 mg, 0.6 mmol)
-
4-Bromoanisole (94 mg, 0.5 mmol)
-
Pd(dppf)Cl₂ (18 mg, 0.025 mmol, 5 mol%)
-
K₂CO₃ (138 mg, 1.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
-
-
Procedure:
-
Combine this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
-
Data Presentation
The following tables summarize typical reaction conditions that can be screened for the optimization of the microwave-assisted Suzuki coupling with this compound, based on analogous reactions reported in the literature.[1]
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Expected Yield |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 20 | Good |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | Excellent |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF/H₂O (4:1) | 140 | 10 | Good |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 20 | Excellent |
Yields are qualitative estimates (Good: 60-80%, Excellent: >80%) and will vary depending on the specific aryl halide used.
Table 2: Substrate Scope with Optimized Conditions (Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 120 °C, 15 min)
| Entry | Aryl Halide | Expected Product Structure | Expected Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-3-fluoro-6-bromoanisole | > 90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)-3-fluoro-6-bromoanisole | 85-95 |
| 3 | 3-Bromobenzonitrile | 3-(2-(3-Fluoro-2-methoxyphenyl)phenyl)benzonitrile | 80-90 |
| 4 | 2-Bromonaphthalene | 2-(2-(3-Fluoro-2-methoxyphenyl))naphthalene | > 90 |
| 5 | 4-Chlorotoluene | 2-(p-Tolyl)-3-fluoro-6-bromoanisole | 60-75 |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.
References
Application Notes and Protocols for Room Temperature Suzuki Coupling of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for conducting Suzuki-Miyaura cross-coupling reactions of substituted phenylboronic acids with aryl halides at room temperature. The methodologies outlined below are designed to offer efficient, and versatile options for the synthesis of biaryl compounds, which are crucial intermediates in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1] Traditionally, these reactions often require elevated temperatures, which can be detrimental to sensitive functional groups and lead to undesirable side reactions. The development of catalyst systems that operate efficiently at room temperature is a significant advancement, offering improved functional group tolerance, energy efficiency, and operational simplicity.
This document details several robust catalytic systems and protocols for the room-temperature Suzuki coupling of a wide range of substituted phenylboronic acids with various aryl halides. The information presented is curated to assist researchers in selecting the optimal conditions for their specific substrates and research goals.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a room-temperature Suzuki coupling reaction.
Caption: General workflow for a room temperature Suzuki coupling experiment.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are detailed protocols for several highly efficient room-temperature Suzuki coupling reactions.
Protocol 1: General Procedure using Pd(OAc)₂/NiXantphos for Aryl Chlorides
This protocol is particularly effective for the coupling of often less reactive aryl chlorides with substituted phenylboronic acids at room temperature.[2][3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
NiXantphos
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Aryl chloride
-
Substituted phenylboronic acid
-
Anhydrous solvent (e.g., 1,4-dioxane or THF)
-
Nitrogen or Argon source
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and NiXantphos (1.5-3 mol%).
-
Add the aryl chloride (1.0 mmol), the substituted phenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (3-5 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: PEPPSI™-IPr Catalyzed Coupling
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly active, air- and moisture-stable precatalysts that are effective for a broad range of Suzuki-Miyaura couplings at room temperature.[4]
Materials:
-
PEPPSI™-IPr complex
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Aryl halide (bromide or chloride)
-
Substituted phenylboronic acid
-
Solvent (e.g., THF, 2-propanol)
-
Standard laboratory glassware
Procedure:
-
In a vial, combine the aryl halide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the PEPPSI™-IPr precatalyst (1-3 mol%).
-
Add the solvent (3-5 mL).
-
Seal the vial and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Protocol 3: Ligand-Free Aqueous Suzuki Coupling
For certain substrates, a ligand-free protocol in an aqueous medium can be highly effective, offering a greener and more cost-effective alternative.[5][6]
Materials:
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Aryl bromide
-
Substituted phenylboronic acid
-
Solvent system (e.g., water, ethanol/water, or DMF/water)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the aryl bromide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium source (e.g., PdCl₂, 1-2 mol%).
-
Add the aqueous solvent system (e.g., 5 mL of a 1:1 ethanol/water mixture).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often open to the air.
-
Monitor the reaction's completion via TLC.
-
Upon completion, add water to the reaction mixture and extract with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over a drying agent, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the pure product.
Data Presentation: Substrate Scope and Yields
The following tables summarize the performance of different room-temperature Suzuki coupling conditions with a variety of substituted phenylboronic acids and aryl halides.
Table 1: Pd(OAc)₂/NiXantphos Catalyzed Coupling of Substituted Phenylboronic Acids with Aryl Chlorides [2][3]
| Entry | Phenylboronic Acid | Aryl Chloride | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Chlorotoluene | K₃PO₄ | Dioxane | 12 | 95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chlorotoluene | K₃PO₄ | Dioxane | 12 | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-Chlorotoluene | K₃PO₄ | Dioxane | 12 | 96 |
| 4 | 3-Methylphenylboronic acid | 4-Chloroanisole | K₃PO₄ | THF | 18 | 88 |
| 5 | Phenylboronic acid | 2-Chlorotoluene | K₃PO₄ | Dioxane | 24 | 85 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chlorobenzonitrile | Cs₂CO₃ | THF | 12 | 91 |
Table 2: PEPPSI™-IPr Catalyzed Coupling of Substituted Phenylboronic Acids [4]
| Entry | Phenylboronic Acid | Aryl Halide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromotoluene | K₂CO₃ | THF | 2 | 98 |
| 2 | 4-Acetylphenylboronic acid | 4-Bromoanisole | K₂CO₃ | THF | 3 | 94 |
| 3 | 2-Methylphenylboronic acid | 4-Bromobenzonitrile | K₂CO₃ | 2-Propanol | 4 | 90 |
| 4 | Phenylboronic acid | 4-Chloroacetophenone | K₂CO₃ | THF | 6 | 95 |
| 5 | 3,5-Dimethylphenylboronic acid | 1-Bromo-4-nitrobenzene | K₂CO₃ | THF | 2 | 97 |
| 6 | 4-Formylphenylboronic acid | 4-Bromotoluene | Cs₂CO₃ | Dioxane | 5 | 89 |
Table 3: Ligand-Free Aqueous Suzuki Coupling of Substituted Phenylboronic Acids [5][7]
| Entry | Phenylboronic Acid | Aryl Bromide | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromoanisole | K₂CO₃ | EtOH/H₂O (1:1) | 0.5 | 98 |
| 2 | 4-Methylphenylboronic acid | 4-Bromobenzonitrile | K₂CO₃ | EtOH/H₂O (1:1) | 0.75 | 95 |
| 3 | 4-Methoxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Na₂CO₃ | H₂O | 1 | 96 |
| 4 | 4-Chlorophenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | DMF/H₂O (1:1) | 2 | 92 |
| 5 | Phenylboronic acid | 3-Bromopyridine | K₂CO₃ | EtOH/H₂O (1:1) | 1 | 94 |
| 6 | 2-Thiopheneboronic acid | 4-Bromotoluene | Na₂CO₃ | H₂O | 1.5 | 90 |
Conclusion
The protocols and data presented herein demonstrate that the Suzuki-Miyaura cross-coupling of substituted phenylboronic acids can be performed efficiently at room temperature using a variety of catalyst systems. The choice of catalyst, ligand, base, and solvent can be tailored to the specific electronic and steric properties of the coupling partners. These mild reaction conditions are highly valuable for the synthesis of complex molecules in the fields of drug discovery and materials science, offering a pathway to biaryl products with high yields and excellent functional group compatibility. Researchers are encouraged to use this guide as a starting point for the development and optimization of their synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Sterically Hindered Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of sterically hindered substrates, particularly those involving di-ortho-substituted arylboronic acids, presents a significant challenge. Low reaction rates and poor yields are common due to the steric impediment around the reaction centers, which hinders the crucial steps of the catalytic cycle.[1] The appropriate selection of ligands for the palladium catalyst is paramount to overcoming these steric barriers. This document provides a detailed guide to ligand selection for the successful Suzuki coupling of sterically hindered arylboronic acids, complete with experimental protocols and comparative data.
Ligand Selection Strategy: A Workflow
The choice of ligand is critical for facilitating the coupling of sterically hindered substrates. Bulky, electron-rich ligands are generally required to promote the formation of a reactive, coordinatively unsaturated palladium(0) species and to accelerate the reductive elimination step.[1] The following workflow provides a systematic approach to ligand selection.
References
Troubleshooting & Optimization
Preventing protodeboronation of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the undesired protodeboronation of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-Bromo-4-fluoro-3-methoxybenzene.[1] This reaction consumes the boronic acid, reducing the yield of the desired product and complicating purification. This compound is prone to this reaction due to its electronic properties; electron-withdrawing groups can increase susceptibility to protodeboronation under the basic conditions typical of Suzuki-Miyaura coupling reactions.[1][2]
Q2: What are the main factors that contribute to protodeboronation?
A2: Several factors can accelerate protodeboronation:
-
pH: The reaction is often fastest at high pH (basic conditions) because of the formation of a more-reactive arylboronate anion.[2][3] Both excessively acidic and basic conditions can promote the reaction, though it is often minimized at a neutral pH for simple arylboronic acids.[1][4]
-
Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[5][6]
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Slow Catalysis: If the desired cross-coupling reaction is slow, the competing protodeboronation side reaction has more time to occur. An efficient and highly active catalyst system is crucial.[1][6][7]
-
Choice of Base: Strong bases, like hydroxides, can promote protodeboronation more than milder bases like carbonates or phosphates.[4][6]
-
Solvent: The presence of a proton source, such as water in the solvent system, is critical for the reaction to occur.[8]
Q3: How can I minimize protodeboronation? Should I use a boronic ester or other derivative?
A3: A key strategy is to use a more stable derivative of the boronic acid.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and are widely used.[9][10] However, this stability is not guaranteed and depends on the specific structure.[3][11]
-
"Slow-Release" Derivatives (MIDA Boronates, Organotrifluoroborates): These are highly stable derivatives that slowly release the reactive boronic acid in situ.[1] This strategy maintains a very low concentration of the unstable boronic acid at any given moment, which minimizes its decomposition relative to the rate of the desired cross-coupling reaction.[1][4][7] MIDA boronates are exceptionally stable and effective for this purpose.[12]
Q4: How does the choice of palladium catalyst and ligand affect the outcome?
A4: The catalyst system is critical. A highly active catalyst that promotes a rapid catalytic cycle for the desired coupling reaction can effectively outcompete the slower protodeboronation side reaction.[1][7] Using advanced catalyst systems, such as palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), can significantly improve yields by accelerating the desired transformation.[4][7]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product; significant amount of 1-Bromo-4-fluoro-3-methoxybenzene isolated. | 1. High Reaction Temperature: Elevated temperatures accelerate C-B bond cleavage.[4] 2. Inappropriate Base: Strong bases (e.g., NaOH, KOH) increase the rate of protodeboronation.[2][6] 3. Slow Catalytic Turnover: The desired coupling is too slow, allowing the side reaction to dominate.[1] | 1. Lower the reaction temperature. Screen a range starting from a lower temperature (e.g., 40-60 °C).[4] 2. Use a weaker base. Screen milder bases such as K₃PO₄, Cs₂CO₃, KOAc, or CsF.[4][12] 3. Improve catalyst performance. Use a highly active precatalyst and ligand (e.g., XPhos Pd G2/G3). A modest increase in catalyst loading may also help.[4][7] |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | 1. Catalyst Deactivation: Oxygen can poison the palladium catalyst.[6] 2. Poor Reagent Quality: The catalyst, ligand, or base may be old or of low purity. 3. Insufficient Hydrolysis (for esters): The conditions may not be suitable for the slow-release of the free boronic acid from its protected form. | 1. Ensure an inert atmosphere. Thoroughly degas all solvents and reagents and maintain the reaction under argon or nitrogen.[6] 2. Use fresh, high-purity reagents. 3. Optimize the base and solvent system. A small amount of water is often necessary for the hydrolysis of boronic esters to the active boronic acid.[9] |
| Significant formation of homocoupling byproducts (biphenyls of starting materials). | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[6] 2. Non-Optimal Stoichiometry: An incorrect ratio of reagents can sometimes lead to side reactions. | 1. Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere.[6] 2. Adjust stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the boronic acid derivative can sometimes minimize aryl halide homocoupling. |
Data Presentation
The stability of arylboronic acids is highly dependent on their structure and the reaction conditions. The following table provides a qualitative comparison of the relative stability of different boron species under typical basic Suzuki-Miyaura coupling conditions.
| Boron Species | Base Condition | Relative Rate of Protodeboronation | Key Considerations |
| Arylboronic Acid | Strong (e.g., KOH) | Very High | Highly susceptible, especially with electron-withdrawing or multiple ortho substituents.[2] |
| Arylboronic Acid | Mild (e.g., K₃PO₄) | Moderate to High | Stability is improved but remains a significant risk for sensitive substrates. |
| Aryl Pinacol Boronate | Mild to Strong | Low to Moderate | Generally more stable than the free acid, but protection is not absolute and can fail at high temperatures.[3][10][11] |
| Aryl MIDA Boronate | Mild to Strong | Very Low | Exceptionally stable; designed for a "slow-release" mechanism that keeps the free boronic acid concentration minimal.[1][12] |
| Potassium Aryltrifluoroborate | Mild to Strong | Very Low | Also acts as a stable precursor for the "slow-release" of the boronic acid.[1][4] |
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (6-bromo-3-fluoro-2-methoxyphenyl)boronic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | During acid-base workup, ensure the aqueous phase is sufficiently acidified (pH 1-2) before re-extracting the boronic acid into an organic solvent. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to maximize recovery. |
| Product Loss During Recrystallization | The chosen solvent may be too effective, leading to high solubility even at low temperatures. Screen for a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Consider solvent mixtures, such as ethyl acetate/hexanes or dichloromethane/hexanes. |
| Adsorption onto Silica Gel | Boronic acids can sometimes adhere strongly to silica gel during column chromatography, leading to poor recovery. To mitigate this, a small amount of a modifier, such as acetic acid (0.1-1%), can be added to the eluent to reduce tailing and improve elution.[1] Alternatively, using neutral alumina as the stationary phase may be beneficial. |
| Protodeboronation (Degradation) | This compound may be susceptible to degradation, especially under harsh acidic or basic conditions or prolonged heating. Minimize the time the compound is exposed to these conditions. Use milder acids and bases where possible and avoid excessive heating during recrystallization. |
Issue 2: Persistent Impurities After Purification
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities in Chromatography | The polarity of the impurity may be very similar to the product. Optimize the mobile phase by trying different solvent systems or adding a modifier. A gradient elution may provide better separation. For highly similar impurities, preparative HPLC may be necessary. |
| Co-crystallization of Impurities | The impurity may have a similar solubility profile to the product. Try a different recrystallization solvent or a series of solvent mixtures. A multi-step purification approach, such as an acid-base wash followed by recrystallization, may be more effective. |
| Formation of Boronic Anhydrides (Boroxines) | Boronic acids can dehydrate to form cyclic boroxines, which may complicate purification and analysis. This is often an equilibrium process. To favor the boronic acid form, ensure the presence of water during the final stages of purification or during storage. Recrystallization from a solvent system containing some water can often hydrolyze boroxines back to the boronic acid. |
| Starting Material or Homocoupled Byproducts | Unreacted starting materials or homocoupled byproducts from the synthesis may be present. An acid-base extraction is often effective at removing non-acidic organic impurities. Careful column chromatography should be able to separate the desired product from these byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
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Protodeboronation product: (5-Bromo-2-fluoro-1-methoxybenzene), where the boronic acid group is replaced by a hydrogen atom.
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Boronic anhydrides (Boroxines): Formed by the dehydration of the boronic acid.
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Unreacted starting materials: Depending on the synthetic route, this could include the corresponding aryl bromide or organometallic reagent.
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Homocoupling byproducts: Dimers of the starting aryl group.[1]
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Inorganic salts: From the reaction workup.
Q2: What is the recommended first step for purifying the crude product?
A2: An acid-base extraction is a highly recommended initial purification step.[1][2] Dissolve the crude material in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., 1-2 M NaOH) to convert the acidic boronic acid into its water-soluble salt. This will remove non-acidic organic impurities. The aqueous layer can then be acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is then extracted back into an organic solvent.
Q3: Which recrystallization solvents are suitable for this compound?
A3: While specific solvent systems for this exact compound are not widely published, good starting points for arylboronic acids include mixtures of a polar solvent in which the compound is soluble with a non-polar solvent in which it is less soluble.[1] Common systems to screen include:
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Ethyl acetate/Hexanes
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Dichloromethane/Hexanes
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Toluene
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Aqueous solvent mixtures (if boroxine formation is a concern)
Q4: What are the suggested conditions for column chromatography?
A4: For silica gel chromatography, a gradient elution is often effective. A typical starting point would be a non-polar solvent like hexanes or heptane with a gradual increase in a more polar solvent such as ethyl acetate. To minimize tailing, which is common for boronic acids on silica, the addition of a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase is recommended.[1]
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed by a combination of techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic aromatic proton signals and the absence of impurities. ¹⁹F and ¹¹B NMR can provide further structural confirmation.
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water (often with a formic acid modifier) can be used to determine purity by peak area percentage.[3]
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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Melting Point: A sharp melting point range is indicative of high purity.
Data Presentation
Table 1: Comparison of Purification Methods for Arylboronic Acids
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 70-90% | Simple, scalable, can yield very pure material. | Requires a solid material, solvent screening can be time-consuming. |
| Acid-Base Extraction | >95% | >90% | Effective for removing non-acidic impurities, scalable. | May not remove acidic impurities, risk of degradation with harsh pH. |
| Silica Gel Chromatography | >99% | 50-80% | High resolution for separating closely related compounds. | Can be time-consuming, potential for product loss on the column, tailing can be an issue.[1] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in ethyl acetate.
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Base Wash: Transfer the solution to a separatory funnel and extract with 1 M aqueous sodium hydroxide (NaOH) solution three times. The boronic acid will move to the aqueous layer as its sodium salt.
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Separation of Layers: Combine the aqueous layers and wash with ethyl acetate to remove any remaining non-acidic impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1 M hydrochloric acid (HCl). The purified boronic acid will precipitate out of the solution.
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Re-extraction: Extract the precipitated boronic acid into fresh ethyl acetate (perform three extractions).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes). The crude product should be soluble in a minimal amount of the hot solvent and sparingly soluble at room temperature.
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Dissolution: In a flask, dissolve the crude boronic acid in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
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Stationary Phase: Pack a column with silica gel.
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Mobile Phase Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3. Consider adding 0.1-1% acetic acid to the eluent to improve peak shape.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
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Elution: Run the column with the selected mobile phase, collecting fractions.
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Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low yields during purification.
References
Optimization of reaction time and temperature for Suzuki coupling with (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields with this substrate can often be attributed to its specific structural features. The ortho-methoxy and meta-fluoro substituents introduce significant steric hindrance and alter the electronic properties of the boronic acid. Key areas to troubleshoot include:
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Catalyst and Ligand Choice: Standard palladium catalysts may be inefficient. Sterically hindered substrates often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[1]
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Reaction Temperature: An inadequate temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting materials or the catalyst and promote side reactions. A systematic optimization of the temperature is crucial.
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Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
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Solvent System: The solvent plays a key role in dissolving the reactants and influencing the reaction rate. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often employed.
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Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to thoroughly degas the solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]
Q2: I am observing significant protodeboronation of my boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.[1] To mitigate this:
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Use Milder Bases: Strong bases can accelerate protodeboronation. Consider using a weaker base like K₂CO₃ or NaHCO₃.
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Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of this side reaction. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
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Use Anhydrous Conditions: In some cases, rigorously anhydrous conditions can suppress protodeboronation.
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Boronic Ester Derivatives: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) to reduce its susceptibility to protodeboronation.
Q3: The bromine atom on my boronic acid appears to be unreactive. Is this expected?
A3: The C-Br bond is generally less reactive in oxidative addition than C-I bonds but more reactive than C-Cl bonds. However, in the context of a Suzuki coupling where the boronic acid is the intended nucleophile, the C-Br bond on the boronic acid starting material should ideally remain intact during the reaction, allowing for subsequent functionalization. If you are attempting a selective coupling at the boronic acid position, the choice of a highly selective catalyst and optimized conditions is paramount.
Q4: Can the ortho-methoxy group on the boronic acid interfere with the reaction?
A4: The ortho-methoxy group can have a dual effect. Its steric bulk can hinder the approach of the coupling partners. However, the oxygen atom can also coordinate to the palladium center, which may influence the geometry of the transition state and potentially affect the reaction's selectivity and rate.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst or ligand. | Use a fresh, high-quality palladium precatalyst and ligand. Consider using air-stable precatalysts like XPhos Pd G3.[1] |
| Inefficient oxidative addition due to steric hindrance. | Employ bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos.[1] Increase the reaction temperature in increments (e.g., 80°C to 110°C). | |
| Poor choice of base or solvent. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). | |
| Significant Protodeboronation | Reaction temperature is too high or reaction time is too long. | Optimize for the lowest effective temperature and monitor the reaction to determine the optimal time. |
| Base is too strong or excess water is present. | Use a milder base (e.g., K₂CO₃). If using anhydrous conditions, ensure all reagents and solvents are dry. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. |
| Catalyst system promotes homocoupling. | Screen different palladium catalysts and ligands. Bidentate ligands like dppf can sometimes suppress homocoupling. | |
| Dehalogenation (Loss of Bromine) | Presence of palladium hydride species. | Screen different bases and solvents. Ensure high purity of all reagents. |
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the optimization of the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
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Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
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Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, the ligand, and the base.
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Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
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Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.
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Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir vigorously.
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst (2 mol%) | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(dppf) |
| Ligand (4 mol%) | SPhos | XPhos | RuPhos |
| Base (2 equiv) | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature | 80°C | 100°C | 110°C |
Visualizations
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
References
Technical Support Center: Managing Homocoupling of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it a significant issue with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this results in the formation of 2,2'-dibromo-5,5'-difluoro-4,4'-dimethoxy-1,1'-biphenyl. This side reaction is problematic as it consumes the valuable boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the potential for similar physical properties between the homocoupled product and the target molecule. The steric hindrance and electronic properties of this compound can make it more susceptible to this side reaction under non-optimized conditions.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main causes of boronic acid homocoupling are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2]
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Use of Palladium(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2]
Q3: How does the choice of palladium catalyst and ligand affect the formation of the homocoupling byproduct?
A3: The selection of the palladium source and the ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[2] Highly active pre-catalysts, like those from the Buchwald group, are also designed to efficiently generate the active Pd(0) species, thereby minimizing side reactions.
-
Ligands: For sterically hindered boronic acids like this compound, bulky and electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and AntPhos can accelerate the desired cross-coupling pathway and suppress homocoupling.[1][3] Their steric bulk can hinder the formation of intermediates that lead to the undesired dimerization.
Q4: What is the role of the base in managing homocoupling, and which bases are recommended?
A4: The base is essential for the activation of the boronic acid in the catalytic cycle. However, the choice of base can significantly influence the extent of homocoupling. Weaker inorganic bases are generally preferred as they are less likely to promote the homocoupling side reaction compared to strong bases.
| Base | Recommendation | Rationale |
| K₃PO₄ (Potassium Phosphate) | Highly Recommended | Often provides a good balance of reactivity for the desired coupling while minimizing homocoupling. |
| K₂CO₃ (Potassium Carbonate) | Recommended | A common and effective base for many Suzuki-Miyaura reactions. |
| Cs₂CO₃ (Cesium Carbonate) | Use with Caution | Can be very effective for challenging couplings but may also increase the rate of side reactions. |
| NaOH, NaOtBu | Not Generally Recommended | Strong bases can lead to higher levels of homocoupling and other side reactions. |
Q5: How can I effectively remove dissolved oxygen from my reaction?
A5: Rigorous deoxygenation of the solvent and the reaction mixture is crucial. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes can effectively displace dissolved oxygen.
-
Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize the homocoupling of this compound.
dot graph "Troubleshooting_Homocoupling" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", penwidth=1.5];
subgraph "cluster_Problem" { label="Problem Identification"; style="rounded"; color="#EA4335"; Problem [label="High Level of Homocoupling Detected\n(e.g., by LC-MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Investigation" { label="Investigation Workflow"; style="rounded"; color="#FBBC05"; Q1 [label="Was the reaction mixture\nrigorously deoxygenated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q2 [label="What was the Palladium source?\n(Pd(0) or Pd(II))", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q3 [label="What ligand was used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Q4 [label="Which base was employed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Solutions" { label="Potential Solutions"; style="rounded"; color="#34A853"; S1 [label="Improve Deoxygenation:\n- Use freeze-pump-thaw cycles\n- Sparge solvent with inert gas for >30 min", fillcolor="#34A853", fontcolor="#FFFFFF"]; S2 [label="Change Palladium Source:\n- Use a Pd(0) catalyst (e.g., Pd(PPh₃)₄)\n- Use a highly active precatalyst (e.g., Buchwald G3/G4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S3 [label="Optimize Ligand:\n- Use bulky, electron-rich ligands\n(e.g., SPhos, XPhos, AntPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S4 [label="Screen Bases:\n- Switch to a weaker inorganic base\n(e.g., K₃PO₄ or K₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
Problem -> Q1; Q1 -> Q2 [label="Yes"]; Q1 -> S1 [label="No"]; Q2 -> Q3 [label="Pd(0)"]; Q2 -> S2 [label="Pd(II)"]; Q3 -> Q4 [label="Appropriate\n(e.g., Buchwald)"]; Q3 -> S3 [label="Less bulky/\nelectron-poor"]; Q4 -> S4 [label="Strong base"]; } Caption: Troubleshooting workflow for managing homocoupling.
Experimental Protocol: Minimizing Homocoupling of this compound
This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction designed to minimize the homocoupling of this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane/Water 4:1)
Procedure:
-
Deoxygenation of Solvent: Sparge the dioxane/water solvent mixture with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and potassium phosphate.
-
Catalyst Addition: Add the palladium precatalyst (or palladium source and ligand) to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the deoxygenated solvent to the flask via a syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", penwidth=1.5];
A [label="Deoxygenate Solvent\n(Ar/N₂ sparging)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Combine Reactants & Base\n(under inert atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Catalyst/Ligand\n(under inert atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Add Deoxygenated Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Heat and Monitor Reaction\n(TLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Aqueous Work-up", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> D; B -> C -> D -> E -> F -> G; } Caption: General experimental workflow for Suzuki-Miyaura coupling.
Signaling Pathways and Mechanisms
The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired homocoupling reaction.
dot digraph "Competing_Pathways" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12]; edge [color="#5F6368", penwidth=1.5];
subgraph "cluster_Suzuki" { label="Desired Suzuki-Miyaura Pathway"; style="rounded"; color="#34A853"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pd(0)" -> "Oxidative\nAddition\n(Ar-X)" -> "Ar-Pd(II)-X" -> "Transmetalation\n(Ar'B(OH)₂)" -> "Ar-Pd(II)-Ar'" -> "Reductive\nElimination" -> "Ar-Ar'" [label="Desired Product"]; "Reductive\nElimination" -> "Pd(0)" [style=dashed]; }
subgraph "cluster_Homocoupling" { label="Undesired Homocoupling Pathway"; style="rounded"; color="#EA4335"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(II)" -> "Transmetalation\n(2 x Ar'B(OH)₂)" -> "Ar'-Pd(II)-Ar'" -> "Reductive\nElimination " -> "Ar'-Ar'" [label="Homocoupling Product"]; "Reductive\nElimination " -> "Pd(0) " [style=dashed]; }
"Pd(0)" -> "Pd(II)" [label="Oxidation (O₂)", color="#EA4335", style=dashed]; "Pd(II)" -> "Pd(0)" [label="Reduction", color="#34A853", style=dashed, dir=back]; } Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
References
Impact of water on the stability of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in Suzuki reactions
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a specific focus on the impact of water on the stability of the boronic acid and the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound, and how does water affect it?
A1: this compound, like many ortho-substituted and fluorinated phenylboronic acids, is susceptible to degradation, primarily through protodeboronation (hydrolysis). The presence of water, especially in combination with base and heat, can accelerate this process, leading to the formation of 1-bromo-4-fluoro-3-methoxybenzene and boric acid. This decomposition pathway reduces the amount of active boronic acid available for the Suzuki coupling, potentially lowering the reaction yield. Fluorinated phenylboronic acids, in particular, are known to be prone to hydrolysis, and compounds with two fluorine atoms in the ortho positions are generally less stable.[1][2] While water is often a beneficial co-solvent in Suzuki reactions, its concentration should be carefully controlled when working with sensitive boronic acids.
Q2: My Suzuki coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?
A2: Low yields with this substrate are often attributed to a combination of its steric hindrance and potential instability. Key areas to troubleshoot include:
-
Catalyst and Ligand Choice: Due to the ortho-methoxy and ortho-fluoro substituents, this boronic acid is sterically demanding. Standard palladium catalysts may be ineffective. The use of bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), is often necessary to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Protodeboronation: As mentioned in Q1, the boronic acid can degrade in the presence of water and base. Minimizing reaction time and temperature, or using a less aqueous solvent system, may be beneficial.
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.[3] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: The choice of base is critical. While a base is required to activate the boronic acid for transmetalation, a very strong base can promote degradation.[4] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For reactions sensitive to strong bases, milder options like KF can be considered.[4]
Q3: Can I run the Suzuki reaction with this compound in a completely anhydrous system to avoid decomposition?
A3: While running the reaction under anhydrous conditions can mitigate protodeboronation, a small amount of water is often necessary for the Suzuki-Miyaura coupling to proceed efficiently. Water can play a crucial role in the catalytic cycle, particularly in the transmetalation step, by facilitating the transfer of the aryl group from the boron to the palladium center. Some anhydrous Suzuki coupling protocols with potassium phosphate as the base have been shown to require a small amount of water to be effective. If you are experiencing issues with an anhydrous system, the controlled addition of a small amount of water could be beneficial.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst or inappropriate ligand. 2. Protodeboronation of the boronic acid. 3. Insufficiently inert atmosphere. | 1. Use a pre-catalyst or ensure your Pd(0) source is active. Employ a bulky biarylphosphine ligand (e.g., XPhos, SPhos). 2. Minimize water content in the solvent system (e.g., use a 10:1 dioxane/water mixture). Consider shorter reaction times or lower temperatures. 3. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. |
| Formation of Homocoupled Product (Biaryl of the Boronic Acid) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Improve degassing procedures for solvents and ensure a leak-free reaction setup. 2. If using a Pd(II) source, the homocoupling can be part of the in-situ reduction to Pd(0). Using a Pd(0) source directly can sometimes mitigate this.[5] |
| Protodeboronation of Starting Material (Formation of 1-bromo-4-fluoro-3-methoxybenzene) | 1. Excessive water in the reaction. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or concentration is too high. | 1. Reduce the amount of water in the co-solvent mixture. 2. Optimize the reaction for the shortest possible time and lowest effective temperature. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF) and use the recommended stoichiometry. |
| Inconsistent Reaction Yields | 1. Variable quality or age of the boronic acid. 2. Inconsistent water content in solvents or reagents. 3. Base is not finely powdered, leading to inconsistent dissolution and reactivity. | 1. Use freshly purchased or properly stored boronic acid. Consider derivatizing it to a more stable form like a MIDA boronate for storage and slow release in the reaction. 2. Use anhydrous solvents and add a specific, measured amount of degassed water for consistency. 3. Ensure the base is finely ground before use to ensure a consistent surface area and reactivity. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction involving a sterically hindered aryl bromide. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Standard Conditions with Aqueous Co-solvent
This protocol is a general starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Quantitative Data Summary (Representative)
The following table presents representative yields for Suzuki coupling reactions with structurally similar ortho-substituted phenylboronic acids under varying conditions to illustrate potential trends. Note: This data is for analogous compounds and should be used as a general guide for optimizing the reaction of this compound.
| Aryl Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| o-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | 18 | >95 |
| o-Nitrophenylboronic acid | 4-Bromoanisole | XPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 20-30 |
| 2-Fluoropyridine-3-boronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 0.25 | >90 |
Visualizations
Logical Workflow for Troubleshooting a Failed Suzuki Reaction
References
Technical Support Center: Purifying Boronic Acid Products by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of boronic acid products using column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of boronic acids and their derivatives.
Question: Why is my boronic acid product streaking or tailing excessively on the TLC plate and column?
Answer:
Streaking or tailing is a frequent problem when purifying boronic acids on silica gel.[1] This is often due to the strong interaction between the polar boronic acid group and the acidic silanol groups on the silica surface, leading to slow and uneven movement.[2][3]
Potential Causes & Solutions:
-
Strong Adsorption: Free boronic acids are known to adsorb strongly to silica gel, which can lead to low recovery and poor separation.[2]
-
Solution 1: Use a Modified Eluent. Adding a small amount of a modifier to your eluent can improve peak shape.[4] For example, a tiny amount of acetic acid can sometimes help, provided it doesn't affect your compound's stability.[4]
-
Solution 2: Deactivate the Silica Gel. Before packing the column, you can create a slurry of the silica gel in your eluent and add a few milliliters of triethylamine (NEt3). Stir the slurry and then pack the column. This deactivates the acidic sites on the silica.
-
Solution 3: Use an Alternative Stationary Phase. If streaking persists, consider using a different stationary phase like neutral alumina, which can be effective for some boronate esters.[4]
-
-
Compound Instability: Some boronic acids and their esters can be unstable on silica gel, leading to decomposition and the appearance of new spots or streaks.[1][2][5] Pinacol boronic esters (Bpins), for example, can hydrolyze during chromatography.[3][6]
-
Solution 1: Use Boric Acid-Impregnated Silica. Pre-treating the silica gel with boric acid can suppress the over-adsorption and degradation of pinacol boronic esters.[3][7] This is due to a reduction in the Lewis basicity of the silica gel.[3]
-
Solution 2: Use More Stable Boronic Acid Derivatives. Consider converting the boronic acid to a more stable derivative before chromatography. For example, 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)s] have been shown to be significantly more stable on silica gel than their pinacol counterparts.[2][8]
-
Question: My boronic acid product is not eluting from the column, even with highly polar solvents. What should I do?
Answer:
This issue, often referred to as "over-adsorption," is a common challenge with highly polar boronic acids on silica gel.[1][3]
Potential Causes & Solutions:
-
High Polarity of the Analyte: The inherent polarity of many boronic acids makes them challenging to handle and purify by normal-phase chromatography.[3]
-
Solution 1: Switch to a More Polar Eluent System. For polar products, using eluents containing acetone or methanol may be necessary.[4]
-
Solution 2: Dry Loading. If your compound is not very soluble in the column eluent, dry loading can be an effective technique. Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]
-
Solution 3: Consider Reverse-Phase Chromatography. For highly polar compounds, reverse-phase chromatography (e.g., using a C18 column) might be a more suitable purification method.[1] However, be aware that some boronic acids can decompose when evaporating aqueous solvents.[1]
-
-
Irreversible Binding: In some cases, the boronic acid may be binding too strongly to the silica for effective elution.
-
Solution 1: Alternative Purification Methods. If column chromatography proves ineffective, consider other purification techniques such as recrystallization or derivatization.[4] For instance, forming a diethanolamine adduct can sometimes allow for the isolation of the boronic acid, which can then be recovered.[1][10]
-
Below is a troubleshooting decision tree for common column chromatography issues with boronic acids.
Caption: Troubleshooting decision tree for boronic acid purification.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to purify boronic acids/esters by column chromatography?
Not always. Depending on the purity of your crude product and the nature of the impurities, other methods might be more suitable.[4] Recrystallization can be a good option for solid compounds.[4] For some applications, like Suzuki-Miyaura couplings, it may be possible to use the crude boronate ester directly in the next step, especially if the main impurity is excess B2pin2.
Q2: What are some common solvent systems for purifying boronic acids on silica gel?
The choice of solvent system is highly dependent on the polarity of your specific boronic acid. A good starting point is often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For more polar boronic acids, eluents containing acetone or even methanol may be required.[4] It is always recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[4]
| Compound Polarity | Recommended Starting Eluent System (Silica Gel) | Modifiers/Considerations |
| Low to Mild | Hexane/Ethyl Acetate gradients | For boronate esters, consider short columns to minimize hydrolysis.[2] |
| Moderate | Dichloromethane/Methanol gradients | A small amount of acetic acid may improve peak shape.[4] |
| High | Ethyl Acetate/Methanol or Acetone-containing eluents[4] | May require alternative stationary phases like neutral alumina or reverse-phase silica.[4] |
Q3: Can I use normal-phase silica gel for boronate esters like pinacol esters (Bpins)?
While it is possible, it can be challenging.[2] Pinacol esters are susceptible to hydrolysis on silica gel, which can lead to significant yield loss.[2][3] If you must use silica gel, the purification should be performed as quickly as possible.[2] A better approach is to use silica gel impregnated with boric acid, which has been shown to suppress the decomposition of pinacol boronic esters.[3][7]
Q4: What is "boric acid-impregnated silica gel" and how do I prepare it?
Boric acid-impregnated silica gel is a stationary phase that has been treated with a boric acid solution to reduce the Lewis basicity of the silica surface.[3] This modification is particularly effective for the purification of pinacol boronic esters by minimizing their degradation on the column.[3][7]
Preparation Protocol (based on Hitosugi et al.):
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol).
-
Add the silica gel to this solution to form a slurry.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
This boric acid-impregnated silica gel can then be used for packing the chromatography column.
Experimental Protocols
General Protocol for Column Chromatography of a Boronic Acid Derivative
This protocol outlines a general workflow for purifying a boronic acid product using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent.
-
Spot the solution on a TLC plate (silica gel 60 F254).
-
Develop the TLC plate using various eluent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation between your product and impurities (target Rf for product is typically 0.2-0.4).
-
-
Column Packing (Wet Loading):
-
Choose an appropriately sized column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
In a beaker, prepare a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, draining excess eluent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[9]
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of solvent (preferably the eluent, or a slightly more polar solvent if necessary for solubility).[9]
-
Using a pipette, carefully add the sample solution to the top of the silica gel, ensuring not to disturb the surface.[9]
-
Allow the sample to absorb completely into the silica bed by draining the eluent until the solvent level just touches the top of the sand.[9]
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column.
-
Apply pressure (using a pump or hand bellows) to start the flow of the eluent through the column.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots (e.g., under a UV lamp or by staining).
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain your purified boronic acid product.
-
The general workflow for this process is illustrated below.
Caption: Experimental workflow for boronic acid purification.
References
- 1. reddit.com [reddit.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
Strategies to improve the solubility of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in reaction media
This technical support guide provides researchers, scientists, and drug development professionals with strategies to address solubility challenges encountered with (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the common causes and solutions?
A1: Poor solubility of arylboronic acids like this compound is a common issue. Several factors can contribute to this, including the polarity of the solvent and the solid-state structure of the boronic acid. Boronic acids have a tendency to form cyclic trimeric anhydrides called boroxines through the loss of water, which can affect their solubility.[1][2] To improve solubility, consider the following strategies:
-
Solvent Selection: Phenylboronic acid generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] Experiment with a range of solvents to find the most suitable one for your reaction.
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.[5] For reactions in organic solvents like dioxane or toluene, adding a small amount of a polar aprotic co-solvent such as DMF, DMSO, or an alcohol (e.g., ethanol) can be effective.[5]
-
Temperature Adjustment: Increasing the temperature of the reaction mixture can improve the solubility of the boronic acid.[5] However, ensure that the reaction temperature is compatible with the stability of all reactants and catalysts.
-
pH Modification (for aqueous or protic media): The solubility of boronic acids in aqueous solutions can often be increased by adjusting the pH.[5][6] Increasing the pH will deprotonate the boronic acid, forming a more soluble boronate salt.[5][6]
Q2: I've noticed that my boronic acid appears gooey or oily after workup. What is happening and how can I obtain a solid product?
A2: The gooey or oily appearance of boronic acids after workup can be attributed to the formation of oligomeric anhydrides or the presence of residual solvents.[7] Boronic acids can dehydrate to form boroxines, which can be oily.[1][7] Here are some techniques to obtain a solid product:
-
Trituration: Attempt to solidify the material by triturating with a non-polar solvent like pentane or ether and then removing the solvent under vacuum without heating.[7]
-
Recrystallization: If the compound is an oil, you can attempt recrystallization by dissolving it in a minimal amount of a hot solvent and then adding an anti-solvent to induce precipitation.[7]
-
Lyophilization: For some boronic acids, lyophilization (freeze-drying) from an aqueous mixture, sometimes with additives like mannitol, can yield a stable, solid product.[8]
Q3: Can I use the boroxine form of this compound directly in my Suzuki-Miyaura coupling reaction?
A3: Yes, in many cases, the boroxine, which is the cyclic trimeric anhydride of the boronic acid, can be used directly in Suzuki-Miyaura coupling reactions.[1] Boroxines can hydrolyze in situ back to the corresponding boronic acid under the reaction conditions, especially in the presence of water.[1] However, using the boroxine can complicate accurate measurement of the reagent, so it is often preferable to work with the pure boronic acid if possible.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low reaction yield in Suzuki-Miyaura coupling. | Poor solubility of the boronic acid leading to incomplete reaction. | 1. Optimize Solvent System: Try a mixture of solvents, such as toluene/ethanol or dioxane/water, to improve solubility.[5] 2. Increase Temperature: Gently heat the reaction mixture to aid dissolution. 3. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the rate of reaction by facilitating the transfer of the boronate species to the organic phase.[9][10][11] |
| Inconsistent reaction results. | Variable water content in the boronic acid, leading to the formation of boroxines and inaccurate stoichiometry. | 1. Dry the Boronic Acid: Ensure the boronic acid is thoroughly dried before use to minimize boroxine formation.[12] 2. Convert to a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) for easier handling and more consistent results.[3][13] These esters are often more soluble in organic solvents.[3][4] |
| Difficulty in purifying the product from unreacted boronic acid. | The polarity of the boronic acid is similar to the product, making chromatographic separation challenging. | 1. Aqueous Workup with Base: During workup, wash the organic layer with an aqueous basic solution (e.g., 1-2 M NaOH). The boronic acid will be extracted into the aqueous layer as the boronate salt.[14] The organic layer containing the product can then be separated, and the product purified further. 2. Derivatization: Convert the boronic acid to a less polar derivative, such as a boronic ester, which may have different chromatographic behavior.[15] |
Expected Solubility Trends
| Solvent Class | Example Solvents | Expected Solubility |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High |
| Ketones | Acetone, 3-Pentanone | High |
| Halogenated | Chloroform, Dichloromethane (DCM) | Moderate |
| Hydrocarbons | Hexane, Toluene, Methylcyclohexane | Very Low |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally Good |
| Alcohols | Methanol, Ethanol | Moderate to Good |
Experimental Protocols
Protocol 1: Improving Solubility using a Co-solvent System for Suzuki-Miyaura Coupling
This protocol describes a general procedure for improving the solubility of this compound in a Suzuki-Miyaura coupling reaction using a co-solvent.
Materials:
-
This compound
-
Aryl halide partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Primary organic solvent (e.g., Toluene or Dioxane)
-
Co-solvent (e.g., Ethanol or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound, the aryl halide, the palladium catalyst, and the base under an inert atmosphere.
-
Add the primary organic solvent (e.g., Toluene) to the flask.
-
Stir the mixture at room temperature and observe the solubility of the boronic acid.
-
If the boronic acid is not fully dissolved, add the co-solvent (e.g., Ethanol) portion-wise (e.g., in 5-10% volume increments of the total solvent volume) with continuous stirring.[5]
-
Gentle heating or sonication can be applied to aid dissolution.[5]
-
Once the boronic acid is dissolved, proceed with the reaction by heating to the desired temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, perform a standard aqueous workup to isolate the product.
Visualizations
Caption: Experimental workflow for improving boronic acid solubility using a co-solvent system.
Caption: Logical relationships between the solubility problem and enhancement strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. WO2002059131A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of biaryl compounds, and fluorinated phenylboronic acids are indispensable reagents in this context. The position of the fluorine substituent on the phenylboronic acid ring significantly influences its reactivity, governed by a delicate interplay of electronic and steric effects. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-fluorinated phenylboronic acid isomers in Suzuki coupling, supported by experimental data from the literature.
Comparative Reactivity: A Quantitative Overview
The reactivity of fluorophenylboronic acid isomers in Suzuki-Miyaura coupling is dictated by the electronic and steric environment imparted by the fluorine atom. Fluorine's high electronegativity creates a strong inductive electron-withdrawing effect (-I), while its lone pairs contribute to a weaker mesomeric electron-donating effect (+M). The position of the fluorine atom determines the relative contribution of these effects, in addition to steric considerations.
A survey of the literature for the Suzuki-Miyaura coupling of the three isomers with common aryl halides, such as 4-bromoanisole, under similar palladium-catalyzed conditions, reveals a general reactivity trend:
para > meta >> ortho
This trend is primarily attributed to the following factors:
-
Para-Fluorophenylboronic Acid: The fluorine atom at the para position exerts a strong -I effect and a +M effect. This combination is thought to facilitate the crucial transmetalation step in the Suzuki coupling catalytic cycle, often leading to high yields.
-
Meta-Fluorophenylboronic Acid: At the meta position, the electron-withdrawing inductive effect of fluorine dominates, as the mesomeric effect does not extend to this position. This can influence the electron density of the boronic acid and its reactivity.
-
Ortho-Fluorophenylboronic Acid: The ortho isomer experiences significant steric hindrance from the fluorine atom being adjacent to the boronic acid group. This steric bulk can impede the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step and often resulting in lower yields compared to the other isomers.
The following table summarizes representative yields for the Suzuki-Miyaura coupling of fluorophenylboronic acid isomers with various aryl halides. It is important to note that the reaction conditions are not identical across all examples, which can influence the reported yields. However, the data provides a general indication of the reactivity trend.
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~98% (conversion)[1] |
| m-Fluorophenylboronic acid | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95% (conversion)[1] |
| o-Fluorophenylboronic acid | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~92% (conversion)[1] |
| p-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[2] |
| m-Fluorophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 88[2] |
| o-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 45[2] |
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, or dioxane) via syringe.
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Mechanistic Insights and Logical Relationships
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the fluorophenylboronic acid isomers primarily influence the transmetalation step.
The experimental workflow for comparing the reactivity of the isomers can be summarized as follows:
References
A Researcher's Guide to Biaryl Synthesis: A Comparative Analysis of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic Acid
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, particularly in the formation of biaryl motifs crucial to pharmaceuticals and advanced materials.[1][2] The choice of the organoboron reagent is critical and significantly influences reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid, a highly functionalized building block, against other common boronic acids used in biaryl synthesis.
The subject molecule, this compound, presents a unique combination of steric and electronic features. It possesses two ortho-substituents—a methoxy group and a bromine atom—which can introduce significant steric hindrance, a known challenge in Suzuki-Miyaura couplings.[3][4] However, these functional groups also offer valuable handles for subsequent chemical transformations, making this reagent an attractive, albeit complex, coupling partner.
Comparative Performance in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in Suzuki-Miyaura coupling is governed by factors including steric hindrance around the boronic acid moiety and the electronic nature of the substituents on the aromatic ring. Electron-donating groups can enhance the nucleophilicity of the organic group, while electron-withdrawing groups can decrease it, affecting the crucial transmetalation step in the catalytic cycle.[2][3]
Ortho-substituted phenylboronic acids are notoriously challenging substrates due to steric hindrance, which can impede the approach of the boronic acid to the palladium center.[4][5][6] this compound is doubly substituted at the ortho positions, suggesting that it will likely require carefully optimized reaction conditions, such as highly active palladium catalysts (e.g., those with bulky phosphine ligands), stronger bases, and potentially higher temperatures to achieve satisfactory yields.[3]
The following table provides a summary of typical reaction conditions and yields for the Suzuki-Miyaura coupling of various boronic acids with a representative aryl bromide (4-bromoanisole), offering a comparative perspective.
| Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | Variable (likely moderate to good with optimization) | [3][4] |
| Phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 4 | ~95 | [5][7] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 | [8] |
| 4-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85-90 | [5] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 12 | Good to Excellent | [4][6] |
Note: The conditions and yields are representative and can vary significantly based on the specific substrates and catalyst system employed.
Experimental Protocols
A detailed, generalized methodology is crucial for successfully implementing Suzuki-Miyaura cross-coupling reactions in the laboratory. The following protocol can be adapted for the boronic acids discussed.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.1-1.5 mmol, 1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), and a suitable ligand (e.g., SPhos, 0.03-0.1 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv) to the tube. Then, add the degassed solvent system (e.g., Dioxane/H₂O or Toluene/H₂O, typically in a 4:1 or 5:1 ratio, 5 mL total).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (2-24 hours). Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.[9][10]
Visualizing Reaction Mechanisms and Reagent Structures
To better understand the process and the structural differences between the coupling partners, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boronic Acid Alternatives with Supporting Experimental Data.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the formation of carbon-carbon (C-C) bonds. (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid is a valuable building block in this context; however, its stability and reactivity can present challenges. This guide provides a comprehensive comparison of alternative reagents, focusing on their performance, stability, and handling characteristics to aid in the selection of the most suitable reagent for your synthetic needs. The primary alternatives discussed are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, with a brief overview of other organometallic reagents.
Executive Summary: The Advantage of Boronic Acid Surrogates
While boronic acids are widely used, they are often susceptible to protodeboronation and can be challenging to purify and store long-term, especially complex or heteroaromatic derivatives.[1][2] Potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives, offering enhanced stability to air and moisture.[1][3][4] This increased stability often translates to more reliable and reproducible cross-coupling reactions, frequently resulting in higher yields.[1][3]
Potassium Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable, allowing for long-term storage and easier handling.[3] Their slow release of the corresponding boronic acid under basic reaction conditions can minimize side reactions like homocoupling.[3]
MIDA Boronates are also exceptionally stable crystalline solids that are compatible with chromatography and unreactive under anhydrous cross-coupling conditions.[4] The boronic acid can be unmasked under mild aqueous basic conditions, allowing for a controlled release that is particularly advantageous for unstable boronic acids.[5]
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
Direct comparative yield data for this compound and its alternatives under identical conditions is not extensively published. However, the following tables provide a representative comparison based on analogous aryl and heteroaryl systems, illustrating the general performance trends.
Table 1: Comparison of Boronic Acid and its Trifluoroborate Salt in Suzuki-Miyaura Coupling
| Coupling Partners | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Halide + N-Boc-indol-2-ylboron | Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80 | Often low/variable | [1][2] |
| Aryl Halide + N-Boc-indol-2-yltrifluoroborate | Potassium Trifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 81 | [1] |
| 4-Bromobenzonitrile + Thiophen-3-ylboron | Boronic Acid | [Pd(C₃H₅)Cl]₂/Tedicyp | K₃PO₄ | Toluene | 130 | Moderate | [6] |
| 4-Bromobenzonitrile + Thiophen-3-yltrifluoroborate | Potassium Trifluoroborate | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | 93 | [6] |
| 4-Chlorobenzonitrile + 2,4-Dimethoxypyrimidin-5-ylboron | Boronic Acid | Pd(PPh₃)₄ | - | - | - | 78 (over 2 steps) | [6] |
| 4-Chlorobenzonitrile + 2,4-Dimethoxypyrimidin-5-yltrifluoroborate | Potassium Trifluoroborate | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 85 | 86 | [6] |
Table 2: Comparison of Boronic Acid and MIDA Boronate in Suzuki-Miyaura Coupling
| Coupling Partners | Boron Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide + 2-Furylboron | Boronic Acid (slow addition) | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 23 | 94 | [5] |
| Aryl Bromide + 2-Furyl MIDA boronate | MIDA Boronate | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 23 | 94 | [5] |
| Aryl Bromide + 4-Tolylboron | Boronic Acid | Pd(OAc)₂/SPhos | NEt₃ | H₂O | 23 | 73 | [7] |
| Aryl Bromide + 4-Tolyl MIDA boronate | MIDA Boronate | Pd(OAc)₂/SPhos | NEt₃ | H₂O | 23 | 89 | [7] |
Table 3: Other C-C Bond Formation Alternatives
| Reaction Type | Organometallic Reagent | Electrophile | Catalyst | Key Features |
| Negishi Coupling | Organozinc | Aryl Bromide/Chloride | Pd or Ni | High functional group tolerance.[8] |
| Kumada Coupling | Grignard Reagent | Aryl Bromide/Chloride | Pd or Ni | Utilizes readily available Grignard reagents. |
Experimental Protocols
Synthesis of Potassium (6-Bromo-3-fluoro-2-methoxyphenyl)trifluoroborate
This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates from arylboronic acids.[9]
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0 equiv)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of the potassium trifluoroborate salt should form.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Collect the precipitate by vacuum filtration, wash with cold methanol, and dry under vacuum.
Synthesis of (6-Bromo-3-fluoro-2-methoxyphenyl)-MIDA boronate
This protocol is a general procedure for the synthesis of MIDA boronates from boronic acids.
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Dimethylformamide (DMF) or other suitable solvent
-
Dehydrating agent (e.g., molecular sieves or Dean-Stark apparatus)
Procedure:
-
To a round-bottom flask, add this compound and N-methyliminodiacetic acid.
-
Add the solvent (e.g., DMF).
-
Heat the mixture, typically with azeotropic removal of water using a Dean-Stark trap or in the presence of molecular sieves, until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude MIDA boronate can often be purified by recrystallization or column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following are generalized protocols. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific coupling partners.
With Arylboronic Acid:
-
Reactants: Aryl halide (1.0 equiv), this compound (1.2 equiv), Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst System: Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and optionally a ligand (e.g., SPhos, RuPhos, 2-10 mol%).
-
Solvent: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, 4:1 to 10:1).
-
Procedure:
-
Combine the aryl halide, boronic acid, and base in a reaction vessel.
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent, followed by the catalyst system.
-
Heat the reaction mixture (typically 80-110 °C) until completion.
-
Work-up involves cooling, extraction with an organic solvent, drying, and purification by chromatography.[10][11]
-
With Potassium Aryltrifluoroborate:
-
Reactants: Aryl halide (1.0 equiv), Potassium (6-bromo-3-fluoro-2-methoxyphenyl)trifluoroborate (1.05-1.2 equiv), Base (e.g., Cs₂CO₃, K₂CO₃, 3.0 equiv).[12][13]
-
Catalyst System: Pd(OAc)₂ (2 mol%) and a suitable ligand like RuPhos or SPhos (4 mol%).[12][13]
-
Procedure:
With MIDA Boronate:
-
Reactants: Aryl halide (1.0 equiv), (6-Bromo-3-fluoro-2-methoxyphenyl)-MIDA boronate (1.2 equiv), Base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) and a ligand such as SPhos (4-10 mol%).
-
Solvent: Aqueous solvent system (e.g., THF/H₂O, Dioxane/H₂O).
-
Procedure:
-
The setup is similar to the standard Suzuki-Miyaura reaction. The MIDA boronate is deprotected in situ under the aqueous basic conditions to slowly release the active boronic acid for the catalytic cycle.[5]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Potassium (3-Nitrophenyl)trifluoroborate | RUO [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Boron Reagents: (6-Bromo-3-fluoro-2-methoxyphenyl)boronic Acid and its MIDA and Trifluoroborate Derivatives
In modern synthetic organic chemistry, particularly in pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds.[1][2][3] The choice of the organoboron reagent is critical to the success of these transformations. While boronic acids are widely used, their inherent instability can pose significant challenges for storage, handling, and reaction efficiency.[2][4] This guide provides a detailed performance comparison of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid with two of its common stabilized surrogates: the N-methyliminodiacetic acid (MIDA) boronate and the potassium trifluoroborate salt. This comparison aims to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Quantitative Performance Comparison
The selection of a boron reagent often involves a trade-off between reactivity and stability. MIDA boronates and potassium trifluoroborates were developed to overcome the stability issues associated with many boronic acids, especially complex or heteroaromatic ones.[4][5]
| Performance Metric | This compound | (6-Bromo-3-fluoro-2-methoxyphenyl)-MIDA boronate | Potassium (6-Bromo-3-fluoro-2-methoxyphenyl)trifluoroborate |
| Benchtop Stability | Prone to decomposition (protodeboronation, oxidation).[4] Stability is often substituent-dependent. | Exceptionally stable; can be stored indefinitely on the benchtop under air as a free-flowing crystalline solid.[2][5][6] | Air- and moisture-stable crystalline solids that can be stored for extended periods.[5][7] |
| Purification | Often difficult to purify via standard silica gel chromatography due to potential decomposition. | Compatible with silica gel column chromatography, allowing for high purity isolation.[6][8] | Generally purified by recrystallization; stable to handling.[7] |
| Handling | Can be challenging due to instability; often requires fresh preparation or careful storage under inert atmosphere. | Easily handled solid, convenient for weighing and dispensing.[6] | Non-hygroscopic, easily handled crystalline solids.[7] |
| Solubility | Varies; often soluble in polar organic solvents like THF, dioxane. | Soluble in various organic solvents.[2] | Typically soluble in polar protic solvents like alcohols or aqueous mixtures.[9] |
| Reactivity in Coupling | Directly reactive in Suzuki-Miyaura coupling. However, decomposition can compete with the desired reaction, lowering yields.[4] | Unreactive in anhydrous coupling conditions.[2] Requires in situ hydrolysis (deprotection) to release the active boronic acid for "slow-release" coupling.[4][10] | Requires specific conditions, often involving a base and protic solvents, to facilitate hydrolysis and transmetalation.[9] |
| Typical Coupling Yield | Variable; can be high with reactive partners but often lower with challenging substrates or prolonged reaction times. | Generally provides high to excellent yields, especially for unstable boronic acids, due to the slow-release mechanism minimizing decomposition.[4][11] | Good to excellent yields are achievable with a broad range of electrophiles, including aryl chlorides.[7][12] |
Interconversion and Reactivity Pathways
The three boron species are chemically interconvertible, with the boronic acid serving as the central precursor. Both MIDA boronates and trifluoroborates act as protected forms that release the active boronic acid under specific reaction conditions to participate in the Suzuki-Miyaura catalytic cycle.
Caption: Interconversion pathways between boronic acid, MIDA boronate, and trifluoroborate.
Experimental Protocols
The following are representative protocols for the preparation and use of each boron species. Researchers should optimize conditions for their specific substrates.
1. Synthesis of (6-Bromo-3-fluoro-2-methoxyphenyl)-MIDA boronate
This protocol is adapted from general procedures for MIDA boronate formation using MIDA anhydride, which is a mild and efficient method.[8][13]
-
Reagents:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (1.1 equiv)
-
Anhydrous dioxane
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound and MIDA anhydride.
-
Add anhydrous dioxane to form a suspension (approx. 0.2 M concentration).
-
Heat the mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The product can be purified by silica gel chromatography.[8] The crude mixture is concentrated, adsorbed onto silica, and purified using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The MIDA boronate's stability makes it fully compatible with this purification method.[6][8]
-
2. Synthesis of Potassium (6-Bromo-3-fluoro-2-methoxyphenyl)trifluoroborate
This protocol is based on standard methods for converting boronic acids to potassium trifluoroborate salts.[9]
-
Reagents:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
-
Procedure:
-
Dissolve the boronic acid in hot methanol.
-
In a separate flask, dissolve potassium hydrogen fluoride in water.
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the mixture at room temperature for 30-60 minutes. A precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration, wash with cold water and then a cold non-polar solvent (e.g., diethyl ether or acetone), and dry under vacuum to yield the potassium trifluoroborate salt.
-
3. Comparative Suzuki-Miyaura Cross-Coupling Reactions
The following are typical starting conditions for a Suzuki-Miyaura reaction with an aryl bromide.
-
A) Using Boronic Acid:
-
In a Schlenk tube, combine this compound (1.2 equiv), the aryl halide coupling partner (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add a degassed solvent system, typically a mixture like dioxane/water (e.g., 4:1).
-
Heat the reaction mixture (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
-
B) Using MIDA Boronate ("Slow-Release" Conditions): [4]
-
Combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst/ligand system suitable for slow release (e.g., Pd₂(dba)₃ with SPhos), and a hydrated base (e.g., K₃PO₄, 3.0 equiv).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent system (e.g., 5:1 dioxane/H₂O).[4]
-
Heat the reaction (e.g., 60-80 °C). The MIDA boronate slowly hydrolyzes to release the boronic acid, which then couples.[10]
-
Work-up and purification are performed as described above.
-
-
C) Using Potassium Trifluoroborate: [12][14]
-
To a Schlenk tube, add the aryl halide (1.0 equiv), the potassium trifluoroborate (1.05-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., K₂CO₃, 3.0 equiv).[12][14]
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent system, such as 10:1 toluene/water.[12]
-
Heat the reaction mixture to 80 °C and monitor for completion.[14]
-
Follow the standard work-up and purification procedure.
-
Conclusion and Recommendations
The choice between this compound and its MIDA or trifluoroborate derivatives depends heavily on the specific application.
-
This compound is the most direct and atom-economical reagent. It is suitable for rapid, high-yielding reactions with robust coupling partners where its potential instability is not a limiting factor.
-
The MIDA boronate derivative is the superior choice when stability is paramount.[5] It is ideal for multi-step syntheses where the boron moiety must endure various reaction conditions before the final coupling step.[15] Its compatibility with chromatography simplifies purification of complex building blocks.[8] The slow-release protocol often leads to higher yields for challenging or sensitive substrates by minimizing the concentration of the potentially unstable free boronic acid.[4][11]
-
The potassium trifluoroborate salt offers a practical balance of enhanced stability and straightforward reactivity.[5] As a stable, crystalline solid, it is easier to handle and store than the parent boronic acid.[7] It is an excellent alternative for researchers who require a more robust reagent without the need for the rigorous protection-deprotection strategy associated with MIDA boronates.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. MIDA Boronates [sigmaaldrich.cn]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. benchchem.com [benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Structural Validation of Suzuki Coupling Products Derived from (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceutical and materials science.[1] The successful synthesis, however, is contingent upon the rigorous and unambiguous validation of the final product's structure. This guide provides an objective comparison of common analytical techniques used to validate the structure of a biaryl product synthesized via a Suzuki coupling reaction, using the reaction between (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid and a generic aryl halide as a representative example.
This guide will compare Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by detailed experimental protocols and a logical workflow visualization to aid researchers in establishing robust validation processes.
Comparison of Key Validation Techniques
A multi-technique approach is the most reliable strategy for the unambiguous structural confirmation and purity assessment of a Suzuki coupling product.[2] While NMR spectroscopy provides the most detailed structural map, MS confirms molecular weight, and HPLC assesses purity.[2]
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity between atoms, quantitative ratio of protons, and information about the fluorine environment.[2] | Provides unambiguous structure elucidation and can be used for purity assessment.[2][3] 2D NMR techniques (COSY, HSQC, HMBC) can definitively confirm the formation of the new C-C bond.[4] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents and may have longer acquisition times for ¹³C NMR.[2] |
| Mass Spectrometry (MS) | The precise molecular weight of the product (mass-to-charge ratio). | High sensitivity allows for the detection of trace amounts of product and byproducts. It is a rapid method for confirming the expected molecular formula.[2] | Provides limited structural information on its own; isomers are often indistinguishable.[2] |
| High-Performance Liquid Chromatography (HPLC) | The retention time of the product, allowing for separation from starting materials and impurities. | Excellent for assessing the purity of the final compound and for monitoring the progress of the reaction. Quantitative analysis can determine the exact percentage of purity.[2] | Does not provide structural information. Co-elution of impurities with the main product can sometimes occur. |
Experimental Workflow for Product Validation
The following diagram illustrates a standard workflow for the comprehensive validation of a Suzuki coupling product, integrating multiple analytical techniques to ensure both structural accuracy and sample purity.
Detailed Experimental Protocols
The following are generalized protocols for a representative Suzuki-Miyaura coupling reaction and the subsequent analytical validation of the product.
1. General Protocol for Suzuki-Miyaura Coupling
-
Materials : this compound (1.0 equiv), Aryl halide (e.g., iodobenzene, 1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), Base (e.g., K₂CO₃, 2.0 equiv), and a degassed solvent system (e.g., Toluene/Water or Dioxane/Water).
-
Procedure :
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the boronic acid, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final product.
-
2. Protocol for NMR Sample Preparation and Analysis
-
Procedure :
-
Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.[4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2][4]
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For unambiguous confirmation, acquire 2D NMR spectra such as COSY, HSQC, and HMBC.[4]
-
Process the spectra (Fourier transformation, phase correction, baseline correction) and analyze the chemical shifts, coupling constants, and integrations to elucidate the final structure. The HMBC spectrum is particularly crucial for observing the correlation between protons on one aromatic ring and carbons on the other, confirming the C-C bond formation.[4]
-
3. Protocol for Mass Spectrometry Analysis
-
Procedure :
-
Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an appropriate mass spectrometer (e.g., ESI-TOF or GC-MS).
-
Compare the observed mass-to-charge ratio (m/z) of the molecular ion peak with the calculated theoretical mass of the expected product to confirm its identity.
-
4. Protocol for HPLC Analysis
-
Procedure :
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution for the working standards.
-
Set up the HPLC method, including the mobile phase composition (e.g., a gradient of water and acetonitrile with 0.1% formic acid), flow rate, column type (e.g., C18), and detector wavelength (e.g., 254 nm).
-
Inject the sample and analyze the resulting chromatogram to determine the retention time and calculate the purity based on the peak area percentage.
-
Alternative Methodologies for Biaryl Synthesis
While the Suzuki-Miyaura coupling is widely used, several other cross-coupling reactions serve as viable alternatives for biaryl synthesis, each with its own set of advantages and limitations. The choice of method often depends on substrate scope, functional group tolerance, and the availability of starting materials.[5]
-
Stille Coupling : Couples an organotin compound with an organic halide. It is tolerant of a wide variety of functional groups but is often avoided due to the high toxicity of organotin reagents.[6]
-
Negishi Coupling : Involves the reaction of an organozinc compound with an organic halide. It is known for its high reactivity and yields.[7]
-
Hiyama Coupling : Utilizes an organosilane with an organic halide. This method is considered more environmentally friendly as silicon byproducts are non-toxic.[5]
-
Kumada Coupling : Employs a Grignard reagent (organomagnesium) with an organic halide. This was one of the earliest cross-coupling methods developed.[5]
By employing the rigorous validation workflow outlined in this guide, researchers can ensure the structural integrity and purity of their synthesized compounds, a critical step for the reliability of subsequent research and development activities.
References
Kinetic Studies of Suzuki-Miyaura Reactions: A Comparative Guide for Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, the use of sterically demanding ortho-substituted phenylboronic acids presents a significant challenge, often leading to sluggish reaction rates and diminished yields. This guide provides a comparative analysis of kinetic studies involving these challenging substrates, offering insights into catalyst performance, mechanistic nuances, and optimized experimental protocols to aid in the development of robust synthetic methodologies.
Performance Comparison of Catalytic Systems
The choice of catalyst, particularly the ligand, is paramount in overcoming the steric hindrance imposed by ortho-substituted phenylboronic acids. While a direct kinetic comparison across a wide range of ortho-substituted substrates under identical conditions is not extensively documented in a single study, a synthesis of available data highlights the superiority of bulky, electron-rich phosphine ligands. Below is a summary of catalyst systems and their observed performance in the coupling of sterically hindered aryl halides and boronic acids.
| Catalyst System | Ligand | Substrates | Key Kinetic Findings & Observations |
| Herrmann–Beller Palladacycle | - | 4-Iodoacetophenone and Phenylboronic Acid | The reaction was found to be quasi-first-order with respect to the aryl iodide and first-order in palladium concentration. A zero-order dependence was observed for the phenylboronic acid and the base, suggesting that oxidative addition is the rate-determining step.[1][2] An activation energy of approximately 63 kJ/mol was determined.[1][2] |
| Pd(OAc)₂ / SPhos | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Aryl/heteroaryl halides and aryl-/heteroaryl-/vinylboronic acids | SPhos is a highly effective ligand for coupling sterically hindered substrates, including the preparation of extremely hindered biaryls.[3][4] The bulky and electron-donating nature of SPhos stabilizes the monoligated Pd(0) species, which is a key intermediate in the catalytic cycle and promotes faster oxidative addition.[5] |
| Pd(P(o-Tol)₃)₂ | P(o-Tol)₃ (Tri(o-tolyl)phosphine) | Z-alkenyl halides and boronic acids | This catalyst system demonstrated excellent performance in preserving the stereochemistry of Z-olefins, outperforming other phosphine ligands like P(t-Bu)₃.[6] This highlights the significant influence of ligand structure on the reaction outcome. |
| [N,O] Ligand-Palladium Complex | 5-membered chelating [N,O] ligand | Aryl chlorides and phenylboronic acid | This preformed Pd(II) catalyst showed good activity for the challenging coupling of aryl chlorides at relatively mild temperatures (60 °C), achieving high conversion over 24 hours.[7][8] |
Mechanistic Insights and the Role of Boronic Esters
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] For sterically hindered substrates, any of these steps can be rate-limiting.
Kinetic studies have shown that the transmetalation step is often significantly affected by the nature of the boronic acid species. The use of boronic esters, for instance, can lead to dramatic rate enhancements compared to the corresponding boronic acids.[10] This is attributed to several factors, including the ease of rehybridization of the boron atom and the electronic properties of the ester group.[10] For example, a glycol boronic ester was found to transfer its aryl group approximately 23 times faster than the corresponding arylboronic acid.[10]
Experimental Protocols
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and execution. In-situ monitoring techniques are often employed to obtain high-quality temporal data.
General Protocol for Kinetic Monitoring via In-situ Spectroscopy (e.g., NMR or Raman)
-
Reagent Preparation: Prepare stock solutions of the aryl halide, ortho-substituted phenylboronic acid, palladium precatalyst, ligand, and base in a suitable deuterated solvent (for NMR) or a solvent with a low Raman background. All reagents and solvents should be thoroughly degassed to prevent catalyst deactivation.
-
Reaction Setup: In an inert atmosphere (e.g., a glovebox), charge an NMR tube or a reaction vial suitable for the spectroscopic probe with the palladium precatalyst and ligand.
-
Initiation: At a defined time (t=0), inject the solutions of the aryl halide, boronic acid, and base into the reaction vessel. If the reaction is to be run at elevated temperatures, the probe should be pre-heated.
-
Data Acquisition: Immediately begin acquiring spectra at regular time intervals. The disappearance of starting materials and the appearance of the product can be monitored by integrating characteristic signals.
-
Data Analysis: Convert the spectral data to concentration versus time profiles. From these profiles, initial rates can be determined, and the reaction order with respect to each component can be established by systematically varying their initial concentrations.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
References
- 1. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Palladium Precatalysts in the Suzuki-Miyaura Coupling of (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium precatalyst is critical for the success of these reactions, particularly when employing sterically hindered or electronically complex substrates such as (6-Bromo-3-fluoro-2-methoxyphenyl)boronic acid. This boronic acid, with its ortho-bromo, ortho-methoxy, and meta-fluoro substituents, presents a challenging substrate prone to side reactions, including protodeboronation. This guide provides an objective comparison of the expected efficacy of various palladium precatalysts for this specific transformation, supported by data from analogous systems to aid in catalyst selection and methods development.
Performance Comparison of Palladium Precatalysts
While direct comparative data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, performance can be extrapolated from studies on similarly substituted and sterically demanding substrates. The following table summarizes the expected performance of several common palladium precatalysts based on their known activity with challenging aryl bromides and boronic acids. Buchwald's generation 3 (G3) and generation 4 (G4) precatalysts are particularly effective for unstable boronic acids that are prone to protodeboronation. The rapid activation of these precatalysts is key to their success in such coupling reactions.
| Precatalyst | Ligand | Generation | Expected Yield | Key Advantages |
| XPhos Pd G3 | XPhos | G3 | High | Highly active for sterically hindered and electron-rich substrates. Known to couple unstable boronic acids at mild temperatures with short reaction times.[1] |
| XPhos Pd G2 | XPhos | G2 | Good to High | A highly efficient precatalyst for Suzuki-Miyaura coupling, forming a stable monoligated catalytic species.[2] |
| RuPhos Pd G3 | RuPhos | G3 | Good to High | Often effective for a broad range of substrates, including those with nitrogen-containing heterocycles. |
| Pd(PPh₃)₄ | PPh₃ | - | Moderate | A classical catalyst, but may require higher temperatures and longer reaction times, which can be detrimental for unstable boronic acids. |
| PEPPSI™-IPr | IPr (NHC) | - | Moderate to Good | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity, particularly for challenging substrates. |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a sterically hindered aryl bromide and a boronic acid, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water or THF/water (typically in a 4:1 to 10:1 ratio).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. For sensitive substrates, starting at room temperature or slightly elevated temperatures (e.g., 40-60 °C) is advisable.[1] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
